PTU inhibits the synthesis of new thyroid hormone primarily within the thyroid gland.
The following diagram illustrates the sequential pathway of thyroid hormone synthesis and the specific points where PTU acts as an inhibitor.
PTU inhibits TPO-mediated hormone synthesis and peripheral T4-to-T3 conversion.
A comprehensive understanding of PTU's action requires examining its pharmacokinetic parameters and inhibitory potency. The table below summarizes key quantitative data.
| Parameter / Property | Value / Finding | Context / Significance |
|---|---|---|
| IC₅₀ for TPO Inhibition | 30 µM | Concentration for 50% enzyme inhibition; indicates high potency against the target [2]. |
| IC₅₀ for LPO Inhibition | 47 µM | Suggests slightly lower affinity for homologous enzyme LPO, useful for experimental models [2]. |
| Oral Absorption | ~75% | Good bioavailability when administered orally [1]. |
| Volume of Distribution (Vd) | 0.4 L/kg | Suggests distribution is largely confined to body water [1]. |
| Plasma Protein Binding | 80-85% | Primarily to lipoproteins and albumin [1]. |
| Elimination Half-Life | ~1 hour | Short half-life necessitates multiple daily dosing [1]. |
| Toxicokinetic Insight | High permeability and slow liver metabolism leads to accumulation in fetal/neonatal brain in rat models. | Raises concerns for potential direct neurodevelopmental effects [3]. |
The following methodologies are central to studying PTU's inhibition of peroxidase enzymes, derived from published research [2].
The experimental workflow for these procedures is visualized below.
Workflow for structural (left) and kinetic (right) studies of PTU inhibition.
For professionals in drug development, it is critical to be aware of PTU's significant adverse effect profile, which has limited its clinical use.
Future research directions could include:
The table below summarizes the core quantitative pharmacokinetic data for this compound.
| Parameter | Value / Description | Additional Context |
|---|---|---|
| Bioavailability [1] [2] | 75% - 95% | Rapidly and readily absorbed from the GI tract [3]. |
| Time to Peak Plasma Concentration (T~max~) [3] | 1 - 1.5 hours | After a single 200-400 mg dose. |
| Protein Binding [4] [1] [5] | 80% - 85% | Primarily to lipoproteins and albumin. Methimazole is virtually unbound [2] [5]. |
| Volume of Distribution (V~d~) [2] | ~0.4 L/kg (approx. 30L total) | Concentrates in the thyroid gland [4]. |
| Plasma Half-Life (T~1/2~) [4] [1] [2] | 1 - 2 hours | The short half-life necessitates dosing every 8 hours [4]. |
| Onset of Therapeutic Effect [4] | 24 - 36 hours | Time needed for a significant therapeutic effect on thyroid hormone levels. |
| Clearance [2] | ~120 mL/min/m² | |
| Route of Elimination [4] [1] [3] | Primarily renal (as metabolites) | Approximately 35% of a dose is excreted in urine within 24 hours. Extensive hepatic metabolism. |
| Active Metabolites [4] | Glucuronide conjugates, inorganic sulfates | The exact metabolic fate is not fully established [3]. |
Research provides deeper insights into PTU's effects through specific experimental models.
In Vivo Rat Model for Metabolomic Studies: A 2023 study investigated systemic metabolic changes induced by PTU [6]. Researchers administered PTU mixed with food to male RjHan:WI rats at low (5 ppm) and high (50 ppm) doses for 2-week and 4-week periods, followed by a 2-week recovery phase. Targeted metabolomic analysis of thyroid and liver tissue, and blood plasma, was conducted using LC-MS/MS and GC-MS. The study found that higher doses of PTU led to a more significant decrease in thyroid hormone levels compared to phenytoin, another hypothyroidism-inducing drug. PTU administration at high doses caused notable, reversible changes in plasma lipid metabolites, including decreased acylcarnitines and triglycerides, and increased sphingomyelins and phosphatidylcholines [6].
In Vitro Cell Studies on Gene Expression: A 2012 study used rat thyroid FRTL-5 cells to explore PTU's effects beyond TPO inhibition [5]. The methodology included:
The following diagram illustrates the dual mechanisms of this compound, which differentiates it from other antithyroid drugs like methimazole.
PTU's dual mechanism inhibits hormone synthesis in the thyroid and conversion of T4 to active T3 in peripheral tissues [4] [1] [7].
For your work, these points are critical:
PTU exerts its effects through several distinct molecular mechanisms, with two being most critical for its therapeutic action.
| Mechanism | Primary Enzyme Targeted | Biological Effect | Clinical Outcome |
|---|---|---|---|
| Inhibition of Thyroid Hormone Synthesis | Thyroid peroxidase (TPO) [1] [2] [3] | Blocks iodination of tyrosyl residues and coupling of iodotyrosines in thyroglobulin, reducing production of Thyroxine (T4) and Triiodothyronine (T3) [1] [4] [3]. | Decreased levels of circulating T4 and T3 hormones. |
| Inhibition of Peripheral T4 to T3 Conversion | 5'-deiodinase (Type I) [1] [4] [2] | Reduces extrathyroidal conversion of the less active T4 to the more biologically active T3 [5]. | Rapid mitigation of thyrotoxic symptoms; this is a key differentiator from methimazole [4]. |
| Immunosuppressive Effects | (Not specified) | May help modulate the immune response in autoimmune hyperthyroidism (e.g., Graves' disease) [3]. | Reduced thyroid stimulation by pathogenic antibodies. |
The following diagram illustrates the primary and peripheral mechanisms of PTU action and their functional impacts:
Understanding how PTU is absorbed, distributed, and eliminated is essential for dosing regimen design. Key pharmacokinetic parameters are summarized below.
| Parameter | Description |
|---|---|
| Absorption & Bioavailability | Oral absorption is 75-95% [1] [4]. |
| Distribution | Volume of distribution is ~0.4 L/kg; 80-85% protein-bound; concentrates in the thyroid gland [1]. |
| Onset of Action | Significant therapeutic effect requires 24-36 hours [1]. |
| Metabolism | Extensively metabolized in the liver via glucuronidation [1] [4]. |
| Elimination Half-Life | Approximately 1-2 hours [1] [4]. |
| Excretion | ~35% of dose excreted in urine as metabolites [1]. |
| Duration of Action | Effects last 12-24 hours, supporting divided daily dosing [1]. |
Key historical and mechanistic experiments have been crucial in elucidating PTU's distinct mechanisms of action.
A seminal 1975 study provided direct evidence for PTU's peripheral action in humans [5].
A 2003 study investigated mechanisms behind PTU's non-thyroidal toxic effects, focusing on the olfactory mucosa [6].
For professionals in drug development, several factors related to PTU's profile are crucial.
This compound has a well-documented profile of drug interactions. The table below summarizes the major and moderate interactions.
| Interaction Type | Interacting Drug/Drug Class | Clinical Effect & Mechanism | Management & Monitoring Recommendations |
|---|---|---|---|
| Major | Sodium Iodide I-131 [1] | Reduced efficacy of radioactive iodine therapy. PTU can increase thyroidal radioresistance, potentially leading to treatment failure [2]. | Discontinue PTU several days (e.g., 2-7 days) before administering radioactive iodine [2]. |
| Serious | Oral Anticoagulants (e.g., Warfarin, Acenocoumarol) [3] [4] [1] | Increased anticoagulant effect and risk of bleeding. PTU may inhibit vitamin K activity and cause hypoprothrombinemia [3] [5]. | Close monitoring of PT/INR is essential. Anticoagulant dose adjustments will likely be necessary, especially as the patient becomes euthyroid [3]. |
| Moderate | Theophylline, Beta-blockers (e.g., propranolol), Digoxin [3] [6] | Increased plasma levels of these drugs. Hyperthyroidism increases the clearance of these drugs. As PTU treats the condition and the patient becomes euthyroid, the clearance of these drugs decreases, leading to higher plasma levels [3]. | Monitor for drug-specific adverse effects. A dose reduction of beta-blockers or theophylline may be required as the patient's thyroid status normalizes [3]. |
| Moderate | Other Hepatotoxic or Myelosuppressive Drugs (e.g., methotrexate, carbamazepine) [4] [1] | Additive risk of liver toxicity or bone marrow suppression (e.g., agranulocytosis). The mechanism is synergistic toxicity [1]. | Avoid combination if possible. If used concurrently, enhanced monitoring of liver enzymes and complete blood count is critical [1]. |
This compound is contraindicated or requires extreme caution in specific patient populations due to its safety profile.
| Category | Condition / Patient Population | Rationale & Associated Risks |
|---|---|---|
| Contraindication | Hypersensitivity [1] [7] | Known allergy to this compound or any component of the formulation. Can precipitate severe reactions like Stevens-Johnson Syndrome or toxic epidermal necrolysis [3]. |
| Major Contraindication / Warning | Pediatric Patients (except in specific cases) [3] [4] [8] | High risk of severe, sometimes fatal, liver failure. PTU is not recommended unless the patient is intolerant to methimazole and surgery/radioactive iodine is not appropriate [8] [7]. |
| Major Precaution | Preexisting Liver Disease or Significant Hepatic Impairment [5] [8] | PTU has a black box warning for severe hepatotoxicity, including fulminant hepatitis, liver failure, and death. It can worsen pre-existing conditions [3] [8]. |
| Major Precaution | Preexisting Blood Dyscrasias (e.g., agranulocytosis, leukopenia, aplastic anemia) [5] [8] | PTU can cause agranulocytosis (0.2-0.5% of patients), aplastic anemia, and thrombocytopenia. Use with extreme caution in patients with pre-existing bone marrow suppression [3] [5]. |
| Special Population | Pregnancy (First Trimester vs. Later) [3] [2] | First Trimester: PTU is preferred over methimazole due to risks of fetal anomalies with methimazole. Second/Third Trimester: Consider switching to methimazole due to PTU's risk of maternal hepatotoxicity [3] [2]. |
The decision to use this compound and manage its risks involves evaluating multiple patient-specific factors, as illustrated below.
Figure 1: Clinical decision pathway for this compound use, highlighting key contraindications and risk factors.
For researchers and clinicians, rigorous monitoring is essential to manage the risks associated with PTU.
The clinical profile of this compound underscores several critical considerations for drug development. Its mechanism of action, while effective, is accompanied by a significant risk of idiosyncratic reactions, particularly hepatotoxicity and agranulocytosis, which are difficult to predict with routine monitoring. This highlights the need for robust risk mitigation strategies, including comprehensive patient surveillance programs and clear, actionable patient education. Furthermore, PTU's role as a second-line agent, primarily reserved for specific populations like first-trimester pregnant women, illustrates the importance of developing safer antithyroid agents with improved risk-benefit ratios.
Propylthiouracil (PTU) has been a mainstay in the management of hyperthyroidism during pregnancy, particularly in the first trimester, where it has traditionally been preferred over methimazole (MMI) due to perceived lower teratogenic risk. PTU functions as a thiocarbamide derivative that inhibits thyroid hormone synthesis by competitively inhibiting the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues and the coupling of iodotyrosines to form thyroxine (T4) and triiodothyronine (T3). Additionally, PTU inhibits the peripheral conversion of T4 to the more biologically active T3, providing an additional mechanism for controlling hyperthyroidism [1]. Despite its therapeutic benefits, PTU carries significant teratogenic concerns that have resulted in its classification as FDA Pregnancy Category D, indicating positive evidence of human fetal risk based on adverse reaction data from investigational or marketing experience or studies in humans [2].
The regulatory landscape for pregnancy risk categorization has evolved significantly, with the FDA eliminating the simple A-X categorization system in favor of more detailed labeling requirements under the Pregnancy and Lactation Labeling Rule (PLLR). However, the historical Category D designation remains informative, indicating that while there are known risks to the fetus, potential benefits might still warrant use in pregnant women despite these risks [2] [3]. This classification is particularly relevant given that untreated or inadequately treated Graves' disease during pregnancy carries its own substantial risks, including maternal heart failure, spontaneous abortion, preterm birth, stillbirth, and fetal or neonatal hyperthyroidism, creating a complex risk-benefit calculation for clinicians [2].
Human epidemiological studies have revealed a complex profile of PTU's teratogenic potential. A landmark Danish nationwide cohort study that followed 817,093 children born between 1996-2008 identified a significantly increased risk of specific birth defects associated with first-trimester PTU exposure. The analysis found that children exposed to PTU in early pregnancy had an adjusted hazard ratio of 4.92 (95% CI 2.04-11.86) for birth defects in the face and neck region, and 2.73 (95% CI 1.22-6.07) for defects in the urinary system compared to non-exposed children [4]. These findings indicate that while the absolute risk remains low, the relative risk is substantially elevated for specific malformation patterns.
The spectrum of anomalies observed in association with PTU exposure differs from the well-characterized "methimazole embryopathy." PTU-associated defects typically include preauricular sinuses/fistulas/cysts, branchial sinus/fistula/cysts, single cyst of kidney, and hydronephrosis [4]. Importantly, the severity of these defects appears to be less profound than those associated with MMI/CMZ exposure, though the clinical impact remains significant. Of the 14 cases identified in the Danish registry, surgical treatment was required in 6 of the cases with face and neck defects and 3 of the cases with urinary system defects, indicating that these were not merely cosmetic or minor anomalies [4].
Table 1: Human Birth Defect Risks Associated with First-Trimester PTU Exposure
| Defect Category | Specific Anomalies | Adjusted Hazard Ratio | 95% Confidence Interval | Surgical Intervention Rate |
|---|---|---|---|---|
| Face and Neck | Preauricular sinus/fistula/cyst, Branchial sinus/fistula/cyst | 4.92 | 2.04-11.86 | 6/7 cases (85.7%) |
| Urinary System | Single cyst of kidney, Hydronephrosis | 2.73 | 1.22-6.07 | 3/7 cases (42.9%) |
| Overall Malformations | Various | 1.4 | 1.05-1.87 | Not reported |
The teratogenic risk profile of PTU must be understood in relation to alternative antithyroid medications, particularly methimazole (MMI) and carbimazole (CMZ). A 2017 meta-analysis that included 12 studies found that pregnant women treated with MMI had a higher overall risk of congenital anomalies than those treated with PTU (OR 0.80, 95%CI 0.69-0.92, P = 0.002) [5]. This comprehensive analysis demonstrated that while both medications carry teratogenic risk, the risk differential favors PTU, particularly when considering the nature of the associated defects.
A more recent 2023 meta-analysis confirmed these findings, indicating that PTU appears to be a safer alternative to MMI for treating hyperthyroidism in pregnant women with respect to congenital malformation risk [6]. This analysis of 13 studies found no statistically significant differences in hepatotoxicity (OR 1.54, 95%CI 0.77-3.09, P = 0.221) or miscarriage (OR 0.89, 95%CI 0.72-1.11, P = 0.310) between PTU and MMI exposure, suggesting that the teratogenicity profile may be the primary differentiating factor in drug selection [6]. However, the practice of switching between MMI and PTU during pregnancy did not reduce the risk of birth defects compared to PTU alone (OR 1.18, CI 1.00 to 1.40, P = 0.061) [6].
Table 2: Comparative Teratogenic Risk: PTU vs. MMI/CMZ
| Parameter | PTU | MMI/CMZ | Statistical Significance |
|---|---|---|---|
| Overall Congenital Anomalies | Lower risk | Higher risk | OR 0.80, 95%CI 0.69-0.92, P=0.002 [5] |
| Characteristic Defects | Face/neck, Urinary system | Choanal atresia, Aplasia cutis, Esophageal atresia | Distinct patterns [4] |
| Defect Severity | Generally less severe, often surgically correctable | Often more severe | Clinical observation [4] |
| Hepatotoxicity Risk | Present | Lower | No significant difference in pregnancy [6] |
Animal studies have been instrumental in elucidating the direct teratogenic effects of PTU independent of the underlying maternal thyroid disease. A landmark 2012 study by Benavides et al. systematically examined the teratogenic effects of PTU and MMI during embryogenesis in mice, providing crucial experimental evidence of PTU's potential to cause structural abnormalities [7] [8] [9]. The researchers employed a dose-range finding approach with PTU doses from 1-100 mg/kg and MMI doses from 1-20 mg/kg, administered to pregnant mice during critical periods of embryogenesis (E7.5-E9.5 or E3.5-E7.5) [7] [9].
The investigation revealed that PTU exposure during specific embryonic stages resulted in significant neural tube defects and cardiac abnormalities. Cranial neural tube defects were significantly more common among PTU-exposed embryos than those exposed to MMI or vehicle controls. Additionally, blood in the pericardial sac, indicative of abnormal cardiac function and/or vasculature, was observed more frequently in PTU-treated embryos [7] [9]. These findings demonstrate that PTU can directly disrupt fundamental developmental processes when administered during critical periods of organogenesis.
The experimental protocol employed in the Benavides et al. study provides a robust methodology for investigating antithyroid drug teratogenicity. The research team utilized C57BL/6 mice, with the day of vaginal plug observation designated as embryonic day (E) 0.5. Drugs were administered orally via gavage in 0.5 ml of water, with control animals receiving vehicle (distilled water) only [7] [9]. This administration route ensures precise dosing and systemic distribution.
Embryo analysis was performed at two critical developmental timepoints: E10.5 and E18.5. At E10.5, embryos were examined for gross malformations, photographed for crown rump length measurements, and assessed for viability based on heart activity. Advanced imaging techniques including microCT scanning and histopathological analysis with Masson's Trichrome staining were employed to delineate structural abnormalities [7] [9]. For gene expression analysis, total RNA was extracted from whole embryos, purified using the RNeasy Kit, and subjected to microarray analysis using Illumina Sentrix BeadChip arrays to identify differentially expressed genes and disrupted genetic pathways [7] [9].
Experimental Workflow for PTU Teratogenicity Assessment
The mouse model experiments yielded several critical findings regarding PTU's teratogenic potential. Researchers observed a dose-dependent effect on embryonic development, with higher PTU doses associated with more pronounced abnormalities. Notably, at E18.5, no gross malformations were evident in either ATD group, but the number of viable PTU embryos per dam was significantly lower than at E10.5, suggesting selective loss of malformed embryos through spontaneous abortion [7] [9]. This finding has important implications for understanding the natural history of PTU-associated birth defects and may explain discrepancies in reported malformation rates across studies.
Gene expression analysis following PTU treatment identified 134 differentially expressed genes compared to controls. Pathway analysis revealed that the most significantly disrupted genetic pathways were those associated with cytoskeleton remodeling and keratin filament organization [7] [9]. These molecular pathways are critically involved in fundamental developmental processes including neural tube closure and cardiac chamber formation, providing plausible mechanisms for the observed structural abnormalities. The specificity of these pathway disruptions suggests that PTU's teratogenic effects may extend beyond its known anti-thyroid actions to include direct interference with morphogenetic processes.
The teratogenic mechanisms of PTU appear to involve disruption of multiple signaling pathways essential for normal embryogenesis. Based on gene expression profiling of PTU-exposed embryos, researchers have identified several key pathways that are significantly dysregulated. The most prominently affected pathways include those governing cytoskeletal remodeling, particularly those involving keratin filaments and actin cytoskeleton regulation [7] [9]. These structural components are essential for critical morphogenetic processes including neural tube closure, cardiac looping, and branchial arch development – all structures affected in PTU-exposed embryos.
Additionally, PTU exposure appears to disrupt reactive oxygen species (ROS) homeostasis during development. The drug or its metabolites may interfere with mitochondrial function in developing tissues, leading to oxidative stress that triggers aberrant apoptosis in sensitive embryonic structures [1]. This mechanism is particularly relevant to neural tube development, where precise regulation of programmed cell death is essential for proper closure. The involvement of ROS pathways also provides a potential explanation for the variable expressivity of PTU-associated defects, as embryonic antioxidant capacity may be influenced by genetic and epigenetic factors.
Proposed Molecular Mechanisms of PTU Teratogenicity
A fundamental question in PTU teratogenesis is the relative contribution of the drug's direct effects versus those mediated through alteration of maternal and fetal thyroid status. PTU crosses the placenta and can induce fetal goiter and hypothyroidism by inhibiting fetal thyroid hormone synthesis [2] [1]. The developing brain is particularly vulnerable to thyroid hormone disruption, raising the possibility that some neurodevelopmental effects attributed to PTU may be mediated through this endocrine mechanism.
However, evidence from animal models suggests that direct teratogenic effects independent of thyroid function alteration play a significant role. The mouse study by Benavides et al. demonstrated neural tube and cardiac defects occurring at developmental stages before the fetal thyroid becomes functional, indicating that PTU can directly disrupt morphogenetic processes [7] [9]. Furthermore, the specific pattern of gene expression changes observed in PTU-exposed embryos, particularly in cytoskeletal pathways, suggests mechanisms distinct from thyroid hormone disruption. This dual pathway of teratogenesis – combining direct morphological effects with endocrine disruption – complicates risk assessment and management.
Clinical management of hyperthyroidism during pregnancy requires careful balancing of maternal and fetal risks. Current guidelines suggest that PTU may be preferred during the first trimester of pregnancy due to its potentially lower risk of severe malformations compared to MMI/CMZ [2] [10]. However, due to concerns about maternal hepatotoxicity with PTU, some experts recommend considering a switch to MMI after the first trimester, although evidence supporting this practice is limited [2] [6]. The American Thyroid Association and other professional organizations emphasize that the lowest effective dose of any antithyroid drug should be used, and close clinical monitoring is essential throughout pregnancy [10].
Fetal monitoring for women exposed to PTU during pregnancy should include detailed anatomical surveys during second-trimester ultrasound, with particular attention to structures known to be at increased risk. For urinary system defects, postnatal follow-up may include renal ultrasound to identify anomalies such as single kidney cysts or hydronephrosis that might not be apparent at birth [4]. For face and neck defects, careful physical examination for preauricular pits or sinuses is recommended, with appropriate referral to specialists when abnormalities are detected. The majority of children with PTU-associated birth defects in the Danish registry required surgical intervention, highlighting the importance of early detection and management [4].
The decision to use PTU during pregnancy must be individualized based on the mother's clinical status, treatment history, and potential alternatives. For women with severe hyperthyroidism or those who cannot tolerate MMI, PTU may represent the best available option despite its teratogenic risk profile. Critically, the risks of antithyroid drug therapy must be weighed against the substantial dangers of untreated hyperthyroidism during pregnancy, which include maternal thyroid storm, congestive heart failure, preeclampsia, and fetal complications such as growth restriction and tachycardia [2] [10].
For drug development professionals and researchers, these findings highlight the importance of continued investigation into safer alternatives for managing hyperthyroidism during pregnancy. The elucidation of specific molecular pathways disrupted by PTU may identify potential protective approaches or novel therapeutic targets. Furthermore, improved understanding of individual susceptibility factors through pharmacogenomic research could eventually enable personalized risk assessment for women requiring antithyroid therapy during pregnancy.
This compound presents a complex teratogenic profile characterized by specific structural anomalies affecting the face, neck, and urinary systems. While its overall teratogenic risk appears lower than that of methimazole, the FDA Pregnancy Category D designation reflects substantial evidence of human fetal risk. The mechanisms underlying PTU teratogenesis likely involve both direct disruption of developmental processes – particularly cytoskeletal remodeling and gene expression patterns – and indirect effects mediated through alteration of thyroid function.
Propylthiouracil (PTU) is a first-line antithyroid drug (ATD) used to manage hyperthyroidism, particularly during pregnancy. As a thiourea derivative, PTU exerts its therapeutic effects primarily by inhibiting the enzyme thyroid peroxidase, which is essential for the iodination of tyrosine residues and the coupling of iodotyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). This action effectively reduces the synthesis of thyroid hormones in the maternal thyroid gland. Additionally, PTU possesses the unique property of inhibiting the peripheral conversion of T4 to the more biologically active T3 through its action on type 1 deiodinase, providing an additional mechanism for controlling thyrotoxic symptoms. The drug's pharmacokinetic profile, including its relatively short half-life and placental transfer characteristics, makes it a subject of significant importance in understanding fetal exposure and potential developmental effects.
The use of PTU during pregnancy requires careful consideration of the delicate balance between controlling maternal hyperthyroidism and minimizing potential adverse effects on the fetal thyroid axis. The placental transfer of PTU and its subsequent effects on fetal thyroid function represent a critical area of investigation for researchers and clinicians alike. This technical review synthesizes current evidence from in vivo, in vitro, and clinical studies to provide a comprehensive analysis of PTU's transplacental passage, its enzymatic interactions within the placental tissue, and the resulting impacts on fetal thyroid homeostasis and development, with the aim of informing both clinical practice and future drug development efforts.
The transfer of medications across the human placenta is a critical determinant of fetal exposure and potential effects. Research indicates that PTU crosses the placental barrier but does so in a more limited capacity compared to other antithyroid medications like methimazole (MMI).
Table 1: Comparative Placental Transfer of Antithyroid Drugs
| Drug | Species Model | Fetal: Maternal Serum Ratio | Experimental Method | Key Finding |
|---|---|---|---|---|
| This compound (PTU) | Human (Therapeutic abortion) | < 1.0 (Persistently less than unity) | Oral dose of 35S-PTU before procedure [1] | Lower placental permeability compared to MMI |
| This compound (PTU) | Rat (Late pregnancy) | < 1.0 (Persistently less than unity) | IV administration of 35S-PTU [1] | Equilibrium not reached; fetal concentrations lower than maternal |
| Methimazole (MMI) | Human & Rat | ~1.0 (Rapid equilibrium) | 35S-MMI administration [1] | Placenta highly permeable; fetal and maternal serum concentrations equalize |
The data consistently demonstrate a distinct difference in the placental handling of PTU versus MMI. While MMI and its prodrug carbimazole achieve rapid equilibrium between maternal and fetal circulations, PTU exhibits a persistent fetal-to-maternal serum ratio of less than one in both human and rat models [1]. This suggests the placenta presents a more significant barrier to PTU transfer, potentially resulting in lower fetal exposure for equivalent maternal doses. Despite this relative limitation, studies confirm that radioactivity from 35S-labelled PTU does localize in the human fetal thyroid, indicating that sufficient quantities of the drug cross the placenta to exert a pharmacological effect on the fetal thyroid gland [1].
Beyond its direct effect on the fetal thyroid, PTU interacts with enzymatic systems within the placenta itself that are crucial for fetal thyroid hormone homeostasis. The human placenta expresses an inner ring deiodinase activity (referred to in one study as PT4ase) that actively deiodinates T4 and T3 [2].
The specific activity of this inner ring deiodinase is highest in the microsomal fraction of human placental homogenates (1.30 ng rT3 produced/min/mg protein), with significantly lower activity in mitochondrial, lysosomal, nuclear, and cytosolic fractions [2]. The enzyme demonstrates a high affinity for its substrates, with an apparent Michaelis-Menten constant (Km) for T4 of 1.2 x 10⁻⁷ M in human placental microsomes [2]. This enzymatic activity is theorized to act as a protective biochemical barrier, decreasing the transfer of active thyroid hormones (T4 and T3) from mother to fetus and playing a role in hormone disposal in the fetal compartment.
The placental inner ring deiodinase is susceptible to inhibition by various compounds. Iopanoic acid, iodoacetic acid, diamide, and propranolol all produce dose-dependent inhibition of the enzyme in the presence of 10 mM dithiothreitol (DTT) [2]. A critical and distinctive characteristic of PTU's interaction with this enzyme is its dependence on the concentration of DTT, a reducing agent. At a high DTT concentration (10 mM), PTU shows no inhibitory effect. However, when the DTT concentration is lowered to 0.25 mM, PTU inhibits up to 71% of the enzymatic activity [2]. This suggests that the redox environment significantly modulates PTU's effect on placental hormone metabolism, a factor that may be relevant in vivo.
Diagram 1: PTU's interaction with placental thyroid hormone metabolism. The placental inner ring deiodinase (PT4ase) metabolizes maternal thyroid hormones, potentially reducing transfer to the fetus. PTU inhibits this enzyme, but only in low redox potential (low DTT) conditions, while other inhibitors like T3 and iopanoic acid work regardless.
The primary intended effect of PTU on the fetal thyroid is the suppression of hormone overproduction in cases of maternal Graves' disease. However, overtreatment or individual susceptibility can lead to direct adverse effects on the fetus.
Maternal overtreatment with PTU can induce fetal goitrous hypothyroidism [3]. This condition poses significant risks to pregnancy outcome and fetal development. Iatrogenic fetal hypothyroidism can impair neurological development and growth. Furthermore, a fetal goiter can cause tracheal compression, leading to polyhydramnios (due to reduced fetal swallowing), premature labor, dystocia (from hyperextension of the fetal neck), and airway obstruction at birth [3]. Prevention hinges on careful maternal dosing and monitoring of maternal free T4 levels, which are considered the most consistent indicator of both maternal and fetal thyroid status [3].
While human cohort studies often suggest a favorable teratogenic profile for PTU compared to MMI, controlled animal studies reveal a more complex picture. A study in murine embryos exposed to PTU during critical periods of embryogenesis (E7.5 to E9.5) demonstrated a dose-dependent increase in specific malformations [4].
Table 2: Teratogenic Effects of PTU in Murine Embryo Model
| Exposure Period | Gross Malformations Observed at E10.5 | Genetic Pathway Disruptions | Outcome at E18.5 |
|---|---|---|---|
| E7.5 to E9.5 | Cranial neural tube defects (significantly more common than MMI or vehicle). Blood in pericardial sac (indicative of cardiac/vasculature abnormality) [4]. | 134 differentially expressed genes. Disruption of pathways for cytoskeleton remodeling and keratin filaments [4]. | No gross malformations in viable embryos, but a significant reduction in the number of viable embryos per dam, suggesting loss of malformed fetuses [4]. |
| E3.5 to E7.5 | Not reported | Not reported | Not reported |
This animal evidence indicates that PTU exposure can induce structural teratogenic effects, distinct from the MMI embryopathy phenotype, and is associated with increased fetal loss [4]. The authors conclude that PTU has teratogenic potential in their model system.
The translation of molecular and animal findings to human clinical outcomes is critical for risk-benefit assessment. Recent large meta-analyses have synthesized the available human data to compare the safety of PTU and MMI in pregnancy.
The most comprehensive meta-analysis from 2023, which included 13 studies and over 20,000 infants, directly compared the risk of congenital anomalies between PTU and MMI [5] [6]. The analysis found that pregnant women treated with MMI had a significantly higher risk of congenital anomalies in their offspring compared to those treated with PTU (OR 0.80, 95%CI 0.69–0.92, P = 0.002) [5]. Furthermore, the practice of switching from MMI to PTU during pregnancy did not reduce the risk of birth defects compared to using PTU alone (OR 1.18, CI 1.00 to 1.40, P = 0.061) [5]. Another 2023 meta-analysis confirmed these findings, showing that PTU was not associated with an increased risk of congenital anomalies compared to non-exposed groups (OR 1.18, 95%CI 0.97–1.42), whereas MMI was associated with a significantly increased risk (OR 1.76, 95%CI 1.47–2.10) [7].
The 2023 meta-analysis also evaluated other critical safety endpoints, finding no statistically significant differences in the risk of hepatotoxicity (OR 1.54, 95%CI 0.77–3.09, P = 0.221) or miscarriage (OR 0.89, 95%CI 0.72–1.11, P = 0.310) between PTU and MMI exposure groups [5]. A separate 2022 meta-analysis focusing on PTU's efficacy and safety also found no significant association between PTU use and neonatal hypothyroidism (OR = 0.55, 95%CI: 0.06-4.92) [8]. These pooled results reinforce PTU's position as a safer alternative for treating hyperthyroidism in pregnant women, particularly concerning fetal structural development.
Diagram 2: Integrated pathway of PTU's fetal effects. Following maternal administration and limited placental transfer, PTU acts through multiple pathways on the fetus, leading to a combination of therapeutic benefits and potential risks, culminating in a clinical safety profile that favors its use over methimazole in pregnancy.
The body of evidence demonstrates that PTU does cross the human placenta, albeit with a lower transfer ratio compared to methimazole. Its action is not limited to the fetal thyroid gland; it also interacts with the placental inner ring deiodinase in a redox-dependent manner, potentially influencing the maternal-fetal thyroid hormone axis. While animal models reveal a potential for teratogenicity at high doses, human observational data consistently show a more favorable profile for PTU compared to MMI concerning the risk of major congenital anomalies.
For researchers and drug development professionals, this analysis highlights several critical areas. The DTT-dependent inhibition of placental deiodinase warrants further investigation to understand its in vivo significance and potential impact on fetal thyroid hormone availability. The disconnect between the teratogenic signals in murine models and the relatively favorable human safety data suggests the need for more sophisticated cross-species models to better predict human risk. Furthermore, the finding that switching between MMI and PTU does not reduce congenital anomaly risk challenges a common clinical practice and indicates that the teratogenic window for these drugs may be earlier than previously thought, or that the underlying maternal hyperthyroidism itself plays a more significant role.
For researchers quantifying Propylthiouracil (PTU) and its metabolites in biological fluids, the core challenge is achieving selective and sensitive detection amidst complex matrices. The following protocol for a sensitive HPLC-MS/MS method is designed for pharmacokinetic studies and therapeutic drug monitoring [1].
This compound (PTU) is a thionamide medication essential for managing Graves' disease and hyperthyroidism [2]. A primary focus in PTU analysis is understanding its metabolic fate, particularly its glucuronidation pathway, which may be linked to its idiosyncratic hepatotoxicity, especially in pediatric populations [1]. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique due to its superior sensitivity and selectivity for quantifying drugs and their metabolites in biological matrices like plasma, serum, and urine [1].
1. Chemicals and Reagents
2. Instrumentation and Chromatographic Conditions The analysis should be performed on a HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source [1].
HPLC Conditions:
MS/MS Conditions:
3. Preparation of Standard Solutions and Quality Controls
4. Sample Preparation Procedure (Plasma/Serum) A simple protein precipitation protocol is often sufficient:
Method Validation Data The developed HPLC-MS/MS method has been rigorously validated, demonstrating performance suitable for bioanalysis [1].
Table 1: Optimized MS/MS Parameters for MRM Detection [1]
| Analyte | MRM Transition (m/z) | Q1 (V) | Q2 (V) | Q3 (V) | Retention Time (min) |
|---|---|---|---|---|---|
| PTU | 169.2 > 58.05 | 12.0 | 22.0 | 20.0 | 1.66 |
| PTU-GLU | 345.2 > 169.2 | 13.0 | 14.0 | 17.0 | 1.50 |
| MTU (IS) | 141.00 > 58.00 | 10.0 | 22.0 | 19.0 | 1.40 |
Table 2: Summary of Method Validation Parameters [1]
| Validation Parameter | Result for PTU | Result for PTU-GLU |
|---|---|---|
| Linearity Range | 0.1 - 50 µM | 0.1 - 50 µM |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| LLOQ | 0.1 µM | 0.1 µM |
| Accuracy (% Bias) | 85 - 115% | 85 - 115% |
| Precision (% RSD) | ≤ 15% | ≤ 15% |
The following workflow diagrams illustrate the experimental procedure and the metabolic pathway investigated.
Diagram 1: Experimental workflow for sample preparation and analysis.
Diagram 2: Key metabolic pathway of this compound, showing UGT1A9-mediated detoxification.
This robust method can be applied to study PTU metabolism using human liver microsomes (HLMs) or recombinant UGT enzymes. Incubations typically contain HLMs, PTU, uridine 5′-diphosphoglucuronic acid (UDPGA), and magnesium chloride in a Tris-HCl buffer. The reaction is initiated by adding UDPGA, quenched with ice-cold acetonitrile, and the supernatant is analyzed to quantify the formation of PTU-GLU. Using this approach, UGT1A9 has been identified as a major isoform responsible for PTU glucuronidation [1]. This is critical for investigating age-dependent metabolism and the mechanistic basis of PTU-induced hepatotoxicity.
Propylthiouracil (PTU) is an antithyroid drug, and quality control of its tablet formulations requires precise and accurate analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a preferred technique for this purpose. The following notes detail a validated method suitable for quantitative analysis and quality control, ensuring dosage accuracy and stability assessment [1].
1. Principle of the Analysis: The method separates PTU from its potential impurities and excipients using a C18 column and a mobile phase of acetonitrile and buffer. Detection is carried out using a UV detector, and the method has been validated as per ICH guidelines to confirm its specificity, linearity, accuracy, and precision [1] [2].
2. Key Advantages:
The table below summarizes the optimized chromatographic conditions as per the recent literature.
| Parameter | Condition 1 [1] | Condition 2 [2] |
|---|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Buffer (20:80 v/v) | Water:Methanol:Acetonitrile (50:35:15 v/v/v) with 0.1% Acetic Acid |
| Buffer | 3.4 g Monobasic Potassium Phosphate in 1L water, pH adjusted to 4.6 ± 0.05 | Not Applicable |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | Ambient | 45 °C |
| Detection Wavelength | 272 nm | 241 nm |
| Injection Volume | 10 µL | 10 µL |
| Retention Time (PTU) | ~2.75 minutes | Method-dependent |
% Assay = (AT/AS) x (WS/WT) x (100/5) x (100/5) x (AW/L) x PThe workflow for the method development and validation is systematic, as shown below.
The developed method must be validated as per ICH guidelines. The table below outlines the key validation parameters and their acceptance criteria based on the cited studies.
| Parameter | Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Inject blank, placebo, standard, and sample. No interference at the retention time of PTU [1]. | No interference from blank, placebo, or known impurities [1]. |
| Linearity | Prepare standard solutions at 5-6 concentration levels (e.g., 25-75 µg/mL) and inject [1]. | Correlation coefficient (R²) > 0.999 [1]. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of PTU at 80%, 100%, and 120% levels [1] [2]. | Average % recovery between 98% and 102% [1]. |
| Precision | Repeatability: Multiple injections of a homogeneous sample. Intermediate Precision: Analysis on a different day/by a different analyst [1]. | % Relative Standard Deviation (RSD) ≤ 2.0% [1]. |
| Forced Degradation | Expose the sample to stress conditions: acid, base, oxidation, thermal, and photolytic. Compare with an unstressed sample [1] [2]. | Demonstrate the stability-indicating power of the method. Peak purity of PTU should pass [1]. |
The validation process follows a logical sequence to ensure the method is fit for its intended purpose.
This document provides a detailed protocol for a validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Propylthiouracil (PTU) and its related impurities, with a focus on forced degradation studies [1] [2]. The method is precise, accurate, and robust for quality control and stability assessment of PTU in pharmaceutical products.
The following table summarizes the standard chromatographic conditions for the analysis of PTU, adaptable for both routine quality control and forced degradation studies.
Table 1: Standard Chromatographic Conditions for PTU Analysis
| Parameter | Description |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) [1] |
| Mobile Phase | Option A: Water: Methanol: Acetonitrile (50:35:15 v/v/v) with 0.1% acetic acid [1] Option B: Phosphate Buffer (pH 4.6): Acetonitrile (80:20 v/v) [2] | | Detection Wavelength | 241 nm [1] or 272 nm [2] | | Column Temperature | 45 °C [1] | | Flow Rate | 1.0 mL/min [2] | | Injection Volume | 10-20 µL |
The experimental workflow for the forced degradation study and method application is outlined below.
Forced degradation studies are critical for validating the stability-indicating nature of the method and identifying degradation pathways [1] [2].
Materials:
Procedure:
Expected Degradation Profile: PTU is found to be susceptible to degradation under basic, oxidative, and photolytic stress, while it is generally resistant to acid hydrolysis and thermal degradation in the solid state [1] [2]. Under base and oxidative stress, multiple degradation products are formed, which can be resolved from the main PTU peak, demonstrating the method's selectivity.
The developed HPLC method should be validated as per ICH guidelines. The table below summarizes typical acceptance criteria for key validation parameters.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Conditions | Acceptance Criteria |
|---|---|---|
| Specificity | Resolution from nearest degradant peak. Peak purity. | No interference from blank, placebo, or degradants. Resolution > 2.0 [2]. |
| Linearity | Concentration range: ~30-300 µg/mL for PTU [1]. | Correlation coefficient (R²) > 0.99 [1] [2]. |
| Accuracy (% Recovery) | Spiked placebo with known amounts of PTU at different levels. | Recovery between 98-102% [2]. |
| Precision | Repeatability: Multiple injections of homogeneous sample. Intermediate Precision: Different days, analysts, or instruments. | Relative Standard Deviation (RSD) ≤ 2% [2]. | | Robustness | Deliberate variations in flow rate, mobile phase pH, column temperature, etc. | System suitability parameters remain within acceptable limits. |
For a deeper investigation, an HPLC-MS/MS method can be employed to identify the structures of degradation products and metabolites.
Key LC-MS/MS Conditions:
Application: This technique has been successfully used to identify up to six major degradants from forced degradation studies and to quantify PTU and its N-β-D glucuronide metabolite (PTU-GLU) in metabolic stability assays, with UGT1A9 identified as a key metabolizing enzyme [3].
I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require further clarification on any specific step, please feel free to ask.
Forced degradation studies represent an essential component of pharmaceutical development, providing critical insights into the intrinsic stability of drug substances under various stress conditions. These studies involve intentional degradation of drug substances and products under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate stability-indicating methods. Regulatory guidelines from the International Conference on Harmonization (ICH) require stress testing to demonstrate the specificity of analytical methods and understand the intrinsic stability of molecules, though the guidelines remain general in their practical implementation [1]. Forced degradation studies serve multiple objectives in drug development: establishing degradation pathways, elucidating the structure of degradation products, determining intrinsic stability, revealing degradation mechanisms (hydrolysis, oxidation, photolysis, thermolysis), developing stability-indicating methods, and generating more stable formulations [1].
The strategic importance of forced degradation studies extends beyond mere regulatory compliance. By subjecting drug substances to controlled stress conditions, pharmaceutical scientists can predict potential stability issues during storage and use, identify vulnerable sites in the molecule, design appropriate formulation strategies, and select proper packaging materials. For propylthiouracil (6-propyl-2-thiouracil), a thionamide-class drug used for treating hyperthyroidism, understanding its degradation behavior is particularly important for ensuring product quality, safety, and efficacy throughout its shelf life [2] [3]. The application of LC-MS techniques in forced degradation studies enables separation, identification, and characterization of even minor degradation products without the need for their isolation, providing comprehensive impurity profiles essential for regulatory submissions.
This compound demonstrates distinctive degradation patterns when subjected to various stress conditions. According to forced degradation studies, PTU was found to degrade significantly under basic hydrolysis, oxidative stress, and photolytic conditions, while exhibiting relative stability toward acid hydrolysis, neutral hydrolysis, and thermal degradation [2]. This selective vulnerability to specific stress conditions provides valuable information about the chemical structure's susceptible sites and helps in designing protective formulation strategies.
Under aggressive stress conditions, PTU generates six major degradants that have been successfully separated and characterized using LC-MS techniques. The degradation pathway primarily involves modifications to the thiouracil moiety and the propyl side chain, with oxidation and hydrolysis being the predominant mechanisms of degradation. The identification of multiple degradants highlights the importance of comprehensive stability testing for this compound, as even minor degradation products could potentially affect the drug's safety or efficacy profile [2]. The characterization of these degradants provides crucial information for establishing analytical control strategies and setting appropriate specifications for drug product quality.
Table 1: Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | Degradation Observed | Major Degradants Identified | Vulnerability Assessment |
|---|---|---|---|
| Acid Hydrolysis | Minimal to none | Not significant | Resistant |
| Base Hydrolysis | Significant degradation | Multiple degradants | Highly vulnerable |
| Oxidative Stress | Substantial degradation | Multiple oxidated products | Highly vulnerable |
| Photolytic Stress | Moderate degradation | Photodegradation products | Moderately vulnerable |
| Thermal Stress | Minimal to none | Not significant | Resistant |
| Neutral Hydrolysis | Minimal to none | Not significant | Resistant |
The development of a robust HPLC method for the simultaneous analysis of this compound and its potential impurities, including thiourea, requires careful optimization of chromatographic parameters. A validated stability-indicating method has been successfully developed using a C18 column (4.6 mm × 150 mm, 5.0 μm particle size) maintained at 45°C with a mobile phase composed of water:methanol:acetonitrile (50:35:15 v/v/v) containing 0.1% acetic acid, with detection at 241 nm [2]. This method demonstrates excellent chromatographic resolution between PTU, its known impurity thiourea, and all major degradation products, confirming its stability-indicating capability.
The method validation reveals excellent analytical performance characteristics. The linear response ranges from 30–300 μg/mL for this compound and 0.3–30 μg/mL for thiourea, with a correlation coefficient greater than 0.99 for both compounds [2]. This wide dynamic range accommodates both the main active ingredient and its impurity at significantly different concentration levels, which is essential for accurate quantification during forced degradation studies where impurity levels are typically much lower than the parent drug concentration. The method's precision and accuracy further confirm its reliability for stability testing applications.
Table 2: Optimized LC Conditions for this compound and Degradant Analysis
| Parameter | Specification | Remarks |
|---|---|---|
| Column | C18 (4.6 mm × 150 mm, 5.0 μm) | Standard reverse-phase column |
| Mobile Phase | Water:methanol:acetonitrile (50:35:15 v/v/v) with 0.1% acetic acid | Isocratic elution |
| Column Temperature | 45°C | Enhanced efficiency and reproducibility |
| Detection Wavelength | 241 nm | UV detection |
| Flow Rate | 1.0 mL/min | Standard flow rate |
| Injection Volume | 10-20 μL | Typical for pharmaceutical analysis |
| Analysis Time | Not specified in results | Method should be optimized for separation of all degradants |
For more sophisticated analysis, especially when dealing with complex degradation mixtures or requiring structural elucidation, LC-MS/MS techniques offer superior capabilities. The application of mass spectrometric detection enables the identification and characterization of degradation products based on their mass fragmentation patterns. Through LC-MS studies, the probable structures of six major degradants generated under various stress conditions were successfully identified, allowing researchers to propose the most likely degradation pathway for this compound [2]. This comprehensive impurity profiling is invaluable for understanding the drug's degradation behavior and ensuring product quality throughout its shelf life.
The forced degradation protocol for this compound should comprehensively challenge the molecule's stability under conditions that simulate potential manufacturing, storage, and use environments. A systematic approach should be employed, beginning with milder conditions and progressing to more severe stresses if insufficient degradation occurs. Recommended stress conditions include:
Acidic and Basic Hydrolysis: Prepare PTU solutions (approximately 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. These solutions should be heated at 40°C and 60°C with sampling at 1, 3, and 5 days to monitor degradation progression [2] [1]. Include control samples without acid or base to distinguish between hydrolytic and thermal effects. Neutralize samples before analysis to protect the chromatographic system.
Oxidative Stress: Treat PTU solutions with 3% hydrogen peroxide at 25°C and 60°C, with sampling at 1, 3, and 5 days [1]. For more comprehensive oxidative profiling, consider using radical initiators like azobisisobutyronitrile (AIBN) which generates carbon-centered radicals through thermal decomposition, potentially revealing different degradation pathways compared to peroxide-induced oxidation [4].
Photolytic Stress: Expose solid PTU and drug product to light providing both UV (320-400 nm) and visible radiation as per ICH Q1B guidelines. Use light exposures equivalent to 1× and 3× ICH conditions to ensure sufficient stress [1]. Include dark controls with identical packaging to differentiate photolytic effects from thermal contributions.
Thermal Degradation: Subject solid PTU to elevated temperatures (60°C and 80°C) under controlled humidity conditions (75% RH) for up to 5 days [2] [1]. This evaluates the drug's susceptibility to dry heat and moisture-induced degradation, which is critical for determining appropriate storage conditions and packaging requirements.
Figure 1: Experimental workflow for this compound forced degradation study
The identification and characterization of this compound degradation products require sophisticated LC-MS techniques that provide both separation power and structural information:
Sample Preparation: After stress testing, prepare samples for analysis by appropriate dilution with mobile phase or compatible solvent. For quantitative analysis, employ a concentration of 1 mg/mL, which typically allows detection of even minor degradation products [1]. For samples containing high concentrations of acid, base, or oxidizing agents, neutralization or dilution may be necessary to protect the LC-MS instrumentation.
LC-MS Analysis Conditions: Utilize a C18 column (4.6 mm × 150 mm, 5.0 μm) maintained at 45°C with a mobile phase of water:methanol:acetonitrile (50:35:15 v/v/v) containing 0.1% acetic acid at a flow rate of 1.0 mL/min with UV detection at 241 nm [2]. For MS detection, optimize electrospray ionization parameters in positive and negative mode to enhance sensitivity for various degradants.
Structural Elucidation: Perform MS/MS fragmentation studies on each degradation product to obtain structural information. Compare fragmentation patterns with the parent drug to identify modified regions of the molecule. Use high-resolution mass spectrometry when available to determine elemental compositions of degradants and propose plausible structures [2].
Method Validation: Verify that the analytical method is stability-indicating through forced degradation studies, demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Establish the mass balance to ensure all significant degradants are accounted for and properly quantified [1].
The comprehensive structural elucidation of degradation products is crucial for understanding this compound's degradation behavior. Through LC-MS studies, six major degradants generated under various stress conditions have been identified, with their probable structures determined from mass spectral data [2]. The degradation pathway of PTU primarily involves modifications to the thiouracil ring system and the propyl side chain, with different stress conditions inducing specific chemical transformations.
Under basic hydrolysis, PTU likely undergoes ring opening or hydrolysis of the thiourea moiety, potentially leading to the formation of compounds with modified heterocyclic structures. Oxidative stress with hydrogen peroxide or radical initiators targets the sulfur atom in the thiouracil ring, potentially forming sulfoxide or sulfone derivatives, or possibly oxidizing the pyrimidine ring itself. The specific transformation pathways depend on the oxidative mechanism, with peroxide-based oxidation generating reactive oxygen species that attack nucleophilic centers, while AIBN-based oxidation produces carbon-centered radicals that may initiate different degradation routes [4]. Photolytic degradation may involve cleavage of vulnerable bonds or rearrangement reactions initiated by photon absorption.
Figure 2: Proposed degradation pathway of this compound under various stress conditions
The identification of thiourea as a specific impurity in this compound formulations necessitates careful monitoring and control [2]. The simultaneous estimation of PTU and thiourea using the developed stability-indicating method allows for comprehensive impurity profiling during stability studies. The linear response in the range of 0.3–30 μg/mL for thiourea with a correlation coefficient greater than 0.99 demonstrates the method's suitability for quantifying this specific impurity at appropriate levels [2].
The degradation mechanism of PTU can be understood through the structural characteristics of the molecule. The thiourea moiety represents the most vulnerable site, susceptible to hydrolysis, oxidation, and photochemical transformation. The propyl side chain may also participate in degradation reactions, particularly under radical-initiated oxidation conditions. Understanding these vulnerabilities helps in developing protective formulation strategies and establishing appropriate storage conditions to minimize degradation during the product's shelf life.
The comprehensive forced degradation study of this compound using LC-MS techniques provides invaluable insights into the stability profile of this important antithyroid medication. The development and validation of a stability-indicating HPLC method enables accurate quantification of this compound and its impurity thiourea, while simultaneously separating and characterizing multiple degradation products formed under various stress conditions. The identification of six major degradants through LC-MS studies and the proposal of a degradation pathway represent significant advances in understanding the chemical behavior of this drug substance.
The knowledge gained from these studies has direct practical applications in pharmaceutical development. Formulation scientists can use this information to design more stable dosage forms, select appropriate excipients that don't catalyze degradation, and choose protective packaging materials. The stability-indicating method can be applied to monitor product quality during stability studies, ensuring that degradation products remain within acceptable limits throughout the product's shelf life. Quality control laboratories can implement this method for routine analysis and stability testing of this compound drug products.
From a regulatory perspective, the thorough characterization of degradation products and understanding of degradation pathways support the establishment of meaningful specifications and justification of storage conditions. The demonstrated vulnerability of PTU to basic hydrolysis, oxidative stress, and photolytic degradation highlights the need for protective measures during manufacturing and storage. These findings contribute to the overall quality, safety, and efficacy of this compound pharmaceutical products, ultimately benefiting patient care.
For most patients, routine monitoring of PTU blood levels is not recommended for the following reasons:
PTU is reserved for specific cases, such as patients intolerant of methimazole or during the first trimester of pregnancy, due to its significant safety warnings [2] [3].
The table below summarizes key pharmacokinetic data for PTU, which is primarily relevant for research and understanding the drug's behavior.
| Parameter | Value / Description | Relevance to TDM |
|---|---|---|
| Bioavailability [4] | 75% - 95% | High oral absorption. |
| Protein Binding [1] [4] | 80% - 85% (primarily lipoproteins and albumin) | High binding; the free fraction is pharmacologically active. |
| Volume of Distribution [4] | ~0.4 L/kg (approx. 30 L total) | Concentrates in the thyroid gland. |
| Time to Therapeutic Effect [1] | 24 - 36 hours | Clinical effect is delayed. |
| Elimination Half-Life [1] [4] | 1 - 2 hours | Short half-life supports divided daily dosing. |
| Time to Peak Serum Concentration | Information missing from sources | - |
| Metabolism [1] | Primarily in the liver to glucuronide or sulfate metabolites. | - |
| Excretion [1] | ~35% excreted as metabolites in urine. | No dose adjustment required in renal impairment [1] [3]. |
| Potential Therapeutic Range (Based on preliminary data) | > 4 µg/mL (suggested in one preliminary study) [4] | Not established or used in routine clinical practice. |
The following protocol is adapted from a recent study that used PTU as an internal standard, demonstrating a validated method for drug quantification in blood samples [5]. This can serve as a template for researchers developing assays for PTU.
1. Sample Collection and Preparation
2. Instrumental Analysis via LC-MS/MS
3. Method Validation The analytical method should be validated according to standards such as the US FDA guidelines for bioanalytical method validation. Key parameters to assess include [5]:
The workflow for this analytical protocol is summarized in the diagram below:
Thyroid storm (also known as thyrotoxic crisis) is an acute, life-threatening complication of hyperthyroidism characterized by a sudden exacerbation of multisystem manifestations. It represents the most severe form of thyrotoxicosis and constitutes a medical emergency requiring immediate intervention. Despite advancements in treatment modalities, thyroid storm continues to carry a significant mortality rate estimated at 8-25% [1].
This compound (PTU) is a thiourea antithyroid agent that plays a crucial role in the management of thyroid storm through its unique mechanisms of action. While methimazole is generally preferred for routine hyperthyroidism management, PTU maintains specific indications in thyroid storm protocol due to its distinctive pharmacodynamic properties [2] [3] [4].
This compound exerts its therapeutic effects through three primary mechanisms that collectively reduce thyroid hormone activity at multiple levels:
PTU directly inhibits thyroid peroxidase, the enzyme responsible for organification of iodide and coupling of iodotyrosyl residues to form the active thyroid hormones thyroxine (T4) and triiodothyronine (T3). This action occurs within the thyroid gland, preventing new hormone synthesis [2] [5] [4].
A distinctive feature of PTU is its ability to inhibit 5'-deiodinase, the enzyme responsible for peripheral conversion of T4 (less active) to T3 (highly active). This extracurricular action rapidly reduces the biological activity of circulating thyroid hormones, making PTU particularly valuable in thyroid storm where rapid control of thyrotoxicosis is critical [2] [4] [6].
Emerging evidence suggests that PTU may possess immunosuppressive properties that are particularly beneficial in autoimmune hyperthyroidism such as Graves' disease, which accounts for approximately 26% of thyroid storm cases [7] [6].
The following diagram illustrates the multifaceted mechanism of action of this compound:
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Clinical Significance |
|---|---|---|
| Absorption | 75% bioavailability [2] | Well-absorbed but requires appropriate administration timing |
| Distribution | Vd: 0.4 L/kg; 80-85% protein-bound [2] | Concentrates in thyroid gland; limited distribution volume |
| Time to Onset | 24-36 hours for significant therapeutic effect [2] | Critical consideration in emergency management |
| Duration of Action | 12-24 hours [2] | Supports divided dosing regimen |
| Half-Life Elimination | Approximately 1 hour [2] [5] | Short half-life necessitates frequent dosing |
| Metabolism | Hepatic (glucuronidation/sulfation) [2] | Significant for patients with hepatic impairment |
| Elimination | 35% renal excretion as metabolites [2] [5] | Dose adjustment not required in renal impairment |
Table 2: Thyroid Storm Dosing Protocol for this compound
| Population | Loading Dose | Maintenance Dose | Frequency | Administration Route |
|---|---|---|---|---|
| Adults | 500-1000 mg [1] [2] [3] | 250 mg [1] [2] | Every 4 hours [1] [2] [3] | Oral or nasogastric tube |
| Pediatrics | 15-20 mg/kg/day [3] | Divided doses | Every 6-8 hours [3] | Oral or nasogastric tube |
| Neonates | 5-10 mg/kg/day [3] | Divided doses | Every 6-8 hours [3] | Oral or nasogastric tube |
Thyroid storm diagnosis is primarily clinical, as laboratory confirmation should not delay treatment initiation. The Burch-Wartofsky Point Scale (BWPS) provides a structured diagnostic approach, with scores >45 highly suggestive of thyroid storm and scores of 25-44 indicating impending storm [1] [7]. Key manifestations include:
The following diagram illustrates the comprehensive clinical management workflow for thyroid storm:
PTU administration represents one component of a multifaceted therapeutic approach:
Table 3: this compound Adverse Effect Profile and Monitoring Recommendations
| Adverse Effect | Incidence/Characteristics | Monitoring & Management |
|---|---|---|
| Hepatotoxicity | Boxed warning: severe liver injury, acute liver failure; hepatocellular pattern; median onset ~120 days; dose-dependent [2] [3] [7] | Patient education to report symptoms (anorexia, pruritus, RUQ pain, nausea, dark urine); discontinue immediately; monitor LFTs |
| Agranulocytosis | 0.2-0.5%; typically within first 3 months [2] | Educate about fever/sore throat; CBC monitoring; discontinue drug |
| ANCA-Associated Vasculitis | Can develop after weeks to years of therapy [2] | Monitor for fever, weight loss, myalgia, arthralgia; drug withdrawal; immunosuppressants if severe |
| Hypothyroidism | Iatrogenic effect of overtreatment [2] | Regular TSH, FT4 monitoring; dose adjustment |
| Skin Reactions | Rash (3-6%); rare severe reactions (SJS, TEN) [7] | Discontinue for severe reactions; symptomatic management for mild cases |
This compound remains a valuable therapeutic agent in the management of thyroid storm, primarily due to its dual mechanism of inhibiting both thyroid hormone synthesis and peripheral T4-to-T3 conversion. The successful application of PTU in this critical setting requires:
Future research directions should focus on optimizing dosing strategies, developing predictive biomarkers for adverse effects, and exploring novel therapeutic agents that provide rapid control of thyrotoxicosis with improved safety profiles.
This compound (PTU) is a thionamide antithyroid medication primarily used for managing Graves' disease and hyperthyroidism. PTU functions by inhibiting thyroid peroxidase, thereby blocking the incorporation of iodine into tyrosine residues and reducing thyroid hormone production. Additionally, it inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), making it particularly valuable in thyroid storm management. PTU is characterized by rapid absorption with 75% bioavailability and extensive metabolism in the liver, with approximately 35% excreted in urine as metabolites within 24 hours. The therapeutic monitoring of PTU and investigation of its metabolic profile, particularly its association with hepatotoxicity, necessitates robust analytical methods for accurate quantification in various matrices including pharmaceuticals, plasma, urine, and tissues.
Chromatographic analysis of PTU presents specific challenges due to its polar nature, relatively low molecular weight (170.24 g/mol), and the complex matrices in which it must be quantified. Efficient sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure the accuracy and reproducibility of results. These application notes provide comprehensive protocols for sample preparation and chromatographic analysis of PTU across various matrices, addressing the needs of researchers and pharmaceutical scientists involved in drug development, quality control, and metabolic studies.
Proper sample preparation is critical for successful chromatographic analysis of PTU, as it directly impacts method sensitivity, accuracy, and instrument longevity. The fundamental objectives of sample preparation include:
The complexity of sample preparation should be proportional to the complexity of the matrix, with biological samples generally requiring more extensive clean-up than pharmaceutical formulations.
Biological matrices such as plasma, serum, and urine present significant challenges due to the presence of proteins, phospholipids, and other endogenous compounds that can interfere with analysis.
Protein Removal: For plasma/serum samples, protein precipitation is the most straightforward approach. The typical protocol involves adding 300 μL of acetonitrile with 1% formic acid to 100 μL of plasma, followed by vigorous mixing, precipitation of proteins, and filtration or centrifugation to remove the precipitated protein. While simple and rapid, protein precipitation does not effectively remove phospholipids, which can cause ion suppression in LC-MS/MS and reduce column lifetime [1].
Phospholipid Removal (PLR): For more comprehensive clean-up, especially for LC-MS/MS applications, specialized phospholipid removal plates (e.g., Microlute PLR) provide superior results. The protocol follows the same procedure as protein precipitation but incorporates a composite technology that actively captures phospholipids without retaining the analytes of interest. This approach significantly reduces matrix effects and extends column life [1].
Liquid-Liquid Extraction (LLE): Traditional LLE can be employed to separate PTU from biological matrices. This technique utilizes the differential solubility of analytes between two immiscible solvents, typically an organic solvent and water. While effective, LLE can be time-consuming and may require large solvent volumes [2].
Solid Phase Extraction (SPE): SPE provides excellent clean-up and concentration capabilities for biological samples. The process involves loading the sample onto a cartridge, washing away impurities, and eluting the target analytes with an appropriate solvent. SPE is particularly valuable for concentrating trace levels of PTU and its metabolites [3].
Analysis of PTU in pharmaceutical formulations (tablets) involves less complex sample preparation:
Tablet Extraction: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of PTU to a 100 mL volumetric flask. Add 20 mL of methanol and sonicate for 5 minutes. Add 50 mL of water and sonicate for an additional 15 minutes with intermittent shaking. Cool to room temperature and dilute to volume with water. Filter through a 0.45 μm PVDF membrane filter, discarding the first 4 mL of filtrate. Dilute 5 mL of the filtrate to 100 mL with water to obtain a final concentration of approximately 25 μg/mL [4].
Placebo Preparation: Prepare a placebo solution using the same procedure to confirm the absence of interference from excipients.
Derivatization: While not commonly required for PTU analysis, derivatization may be employed to enhance detectability or volatility for specific detection systems. The post-column iodine-azide reaction represents a specialized derivatization approach that improves selectivity and sensitivity for PTU detection in complex matrices like urine [5].
Dilution: Simple dilution may be sufficient when analyte concentration is high and matrix effects are minimal. A 1:10 dilution with water containing 0.1% formic acid has been used to improve peak shape by reducing the eluent's organic strength [1].
Various chromatographic methods have been developed for PTU analysis, each with specific advantages and applications. The selection of an appropriate method depends on the required sensitivity, specificity, sample throughput, and available instrumentation.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Method | Detection | Matrix | Linear Range | LOD/LOQ | Key Advantages |
|---|---|---|---|---|---|
| HPLC-UV [4] | UV 272 nm | Tablets | 24.916-74.748 μg/mL | - | Simple, cost-effective, suitable for quality control |
| HPLC-UV [5] | Post-column iodine-azide 350 nm | Urine | 0.4-1.0 nmol/mL | LOD: 0.3 nmol/mL | High selectivity for sulfur-containing compounds |
| HPLC-MS/MS [6] | ESI-negative MRM | Microsomal incubations | 0.1-50 μM | LLOQ: 0.1 μM | High sensitivity, simultaneous PTU & metabolite quantification |
| HPLC-MS/MS [1] | ESI-positive MRM | Plasma | 10-1500 ng/mL | - | Compatible with high-throughput bioanalysis |
Reverse-phase HPLC with UV detection represents the most accessible approach for PTU analysis, particularly for pharmaceutical quality control.
Method for Tablet Analysis [4]:
Method with Post-column Iodine-Azide Reaction [5]:
This innovative detection approach leverages the induction of the iodine-azide reaction by sulfur-containing compounds, resulting in high selectivity for PTU through the measurement of unreacted iodine.
Liquid chromatography coupled with tandem mass spectrometry provides superior sensitivity and specificity for PTU quantification, especially in biological matrices and for metabolic studies.
Method for Simultaneous PTU and PTU-Glucuronide Analysis [6]:
Method for Plasma Analysis [1]:
This protocol provides a detailed procedure for the quantification of PTU in pharmaceutical tablets using reverse-phase HPLC with UV detection [4].
Materials and Reagents:
Mobile Phase Preparation:
Standard Preparation:
Chromatographic Conditions:
System Suitability:
Calculation: Calculate the percentage assay using the formula: % Assay = (A_T/A_S) × (W_S/50) × (5/100) × (100/W_T) × (A_W/L) × P × 100
Where:
This protocol describes the simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU) in biological samples such as plasma, urine, or microsomal incubations [6].
Materials and Reagents:
Stock and Working Solution Preparation:
Sample Preparation:
Chromatographic Conditions:
Mass Spectrometer Conditions:
Calibration Curve:
Analytical methods for PTU quantification should be validated according to regulatory guidelines to ensure reliability, accuracy, and reproducibility.
Table 2: Method Validation Parameters and Typical Acceptance Criteria for PTU Analysis
| Parameter | Acceptance Criteria | HPLC-UV Method [4] | HPLC-MS/MS Method [6] |
|---|---|---|---|
| Linearity | R² > 0.999 | R² > 0.999 | R² > 0.99 |
| Range | - | 24.916-74.748 μg/mL | 0.1-50 μM |
| Precision (% RSD) | Intra-day: ≤2%, Inter-day: ≤3% | Within acceptable range | ≤15% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 85-115% |
| Specificity | No interference from blank, placebo, or degradation products | No interference observed | No significant matrix effect |
| LOD | Signal-to-noise ≥3 | - | 0.1 μM |
| LOQ | Signal-to-noise ≥10 | - | 0.1 μM |
| Robustness | Method withstands small variations | - | - |
Forced degradation studies demonstrate method specificity and stability-indicating capabilities:
The method should effectively separate PTU from its degradation products, confirming stability-indicating capability.
The HPLC-UV method is ideally suited for routine quality control of PTU in pharmaceutical formulations, including:
HPLC-MS/MS methods enable sensitive quantification of PTU in biological fluids for:
The simultaneous quantification of PTU and its glucuronide metabolite facilitates:
These application notes provide comprehensive protocols for the sample preparation and chromatographic analysis of this compound across various matrices. The HPLC-UV method offers a robust, cost-effective solution for pharmaceutical quality control, while the HPLC-MS/MS method provides the sensitivity and specificity required for biological sample analysis and metabolic studies. Proper sample preparation is critical for method performance, with phospholipid removal techniques particularly beneficial for LC-MS/MS applications. The validated methods demonstrate excellent linearity, precision, accuracy, and specificity, making them suitable for drug development, quality control, and research applications.
This compound (PTU) is a thionamide medication primarily used for managing hyperthyroidism and Graves' disease. As an anti-thyroid drug, PTU works by inhibiting the synthesis of thyroid hormones through blocking iodine oxidation in the thyroid gland and peripheral conversion of thyroxine to triiodothyronine. PTU exhibits rapid absorption with excellent oral bioavailability of 75% and undergoes extensive hepatic metabolism, with approximately 35% of the administered dose excreted in urine within 24 hours, both in intact and conjugated forms. The narrow therapeutic window of PTU, combined with its association with hepatotoxicity (particularly in pediatric populations), necessitates precise analytical methods for dosage form analysis and therapeutic drug monitoring. [1] [2]
Analytical method transfer (AMT) represents a critical regulatory requirement in pharmaceutical quality systems, ensuring that validated analytical methods perform consistently and reliably when transferred between laboratories, sites, or analysts. The transfer process provides documented evidence that the receiving laboratory is capable of successfully applying the method, maintaining data integrity and product quality across different manufacturing and testing locations. For PTU, which is available in various dosage forms including 50 mg tablets, robust analytical methods are essential for accurate dosage determination, stability testing, and quality control throughout the product lifecycle. The fundamental principle of AMT lies in demonstrating that the transferred method yields equivalent results in the receiving laboratory compared to the originating laboratory, thereby ensuring consistent product quality and patient safety. [3]
The reverse-phase high-performance liquid chromatography (RP-HPLC) method for this compound has been systematically developed and optimized to provide excellent sensitivity and specificity. The method employs an Agilent 1200/1260 HPLC system with a C18 column as the stationary phase. The mobile phase consists of acetonitrile and buffer in a ratio of 20:80 (v/v), where the buffer is prepared from monobasic potassium phosphate (3.4 g in 1000 mL water) with pH adjusted to 4.6 ± 0.05 using sodium hydroxide or phosphoric acid. Prior to use, the mobile phase is filtered through a 0.45µ membrane and thoroughly degassed. Detection is performed at λ = 272 nm, which corresponds to the maximum absorbance wavelength of PTU, providing optimal detection sensitivity. The diluent used for standard and sample preparation is 1% methanol in water, which ensures proper solubility and stability of PTU during analysis. [1]
Standard Preparation: Accurately weigh approximately 50 mg of PTU working standard and transfer to a 50 mL volumetric flask. Add 10 mL of methanol and sonicate to dissolve completely. Dilute to volume with water and mix well. Transfer 5 mL of this solution to a 100 mL volumetric flask and dilute to volume with water to obtain the final standard solution. [1]
Sample Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 50 mg of PTU to a 100 mL volumetric flask. Add 20 mL of methanol and sonicate for 5 minutes. Add 50 mL of water and sonicate for 15 minutes with intermittent shaking. Allow the solution to cool to room temperature, then dilute to volume with water. Filter the solution through a 0.45µ PVDF membrane filter, discarding the first 4 mL of the filtrate. Further dilute 5 mL of the filtrate to 100 mL with water and mix well. [1]
Placebo Preparation: Prepare placebo solution similarly to the sample solution but using PTU placebo powder instead of the active tablet formulation. This serves as a critical control to demonstrate method specificity. [1]
System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis. The method demonstrates excellent linearity over the concentration range of 24.916 to 74.748 µg/mL with a correlation coefficient (R²) > 0.999. The percentage assay of PTU in pharmaceutical formulations is calculated using the following formula: [1]
% Assay = (AT/AS) × (WS/50) × (5/100) × (100/WT) × (100/5) × (AW/L) × P × 100
Where:
The analytical method validation for PTU was conducted following regulatory guidelines to establish that the procedure is suitable for its intended use. The method was rigorously evaluated for specificity, accuracy, precision, linearity, and robustness. Forced degradation studies were performed under various stress conditions to demonstrate the stability-indicating capability of the method. The results confirmed that the method effectively separates PTU from its degradation products and excipients, proving its selectivity and specificity for routine quality control analysis. [1]
Table 1: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Experimental Conditions | Results | Acceptance Criteria |
|---|---|---|---|
| Specificity | Comparison of blank, placebo, standard, and spiked test solutions | No interference observed | Peak purity within threshold limits |
| Linearity | Concentration range: 24.916-74.748 µg/mL | R² > 0.999 | R² ≥ 0.995 |
| Accuracy (% Recovery) | Spiked sample analysis | 98-102% | 98-102% |
| Precision (% RSD) | Repeatability of standard and sample solutions | Within acceptable range | ≤ 2.0% |
| Forced Degradation | Acid (5N HCl, 80°C, 60 min) | 97.7% assay (2.9% degradation) | Established stability-indicating capability |
| Forced Degradation | Base (5N NaOH, 80°C, 60 min) | Data not fully shown in source | Established stability-indicating capability |
For more specialized applications requiring higher sensitivity, such as metabolism studies or pharmacokinetic evaluations, an HPLC-MS/MS method has been developed for the simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU). This method utilizes a ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) with gradient elution using a mobile phase consisting of water (0.1% formic acid) and methanol/acetonitrile (0.1% formic acid) in ratio 2:1 (v/v). The flow rate is maintained at 0.1 mL/min with a column temperature of 35°C, and the injection volume is 1 µL. Detection is performed using multiple reaction monitoring (MRM) in negative electrospray ionization mode with transitions of m/z 169.20 > 58.05 for PTU and m/z 345.2 > 169.20 for PTU-GLU. The method demonstrates excellent linearity from 0.1 to 50 µM for both analytes with R² values > 0.99, enabling precise quantification in biological matrices. [2]
Analytical method transfer can be executed through different approaches depending on the method complexity, risk assessment, and regulatory requirements. The sending laboratory (also called the transferring laboratory) is the entity that originally developed and validated the method, while the receiving laboratory (the transferee) is the site where the method is being transferred. A systematic risk assessment should be conducted before selecting the transfer approach to identify critical parameters that might impact method performance in the new environment. [3]
Table 2: Analytical Method Transfer Approaches for this compound
| Transfer Approach | Description | When to Use |
|---|---|---|
| Comparative Testing | Both laboratories test identical samples and compare results | Most common approach for critical methods; recommended for PTU HPLC method |
| Co-Validation | Both laboratories participate in validation studies | Suitable for new or complex methods requiring shared understanding |
| Re-Validation | Receiving laboratory performs full method validation | When significant differences in equipment or environment exist |
| Data Review | Receiving laboratory reviews historical validation data | Suitable for simple compendial methods with minimal risk |
| Hybrid Approach | Combination of comparative testing and data review | Based on risk assessment outcomes |
A well-defined transfer protocol is essential for successful method transfer. This protocol should be approved by both sending and receiving laboratories, as well as the Quality Assurance department. The protocol must include: [3]
The sample selection for transfer studies should include homogeneous samples representative of the actual test materials, typically spanning the specification range (low, medium, and high concentrations). For PTU, this would include samples of raw materials, finished products (50 mg tablets), and optionally, samples subjected to forced degradation to verify the stability-indicating capability in the receiving laboratory. [3]
For the comparative testing approach, which is recommended for PTU method transfer, both laboratories analyze the same set of samples independently. The experimental protocol should include: [1] [3]
The acceptance criteria for comparative testing typically include:
The transfer of analytical methods for PTU may encounter several technical challenges that can impact the success of the transfer process. Understanding these challenges and implementing proactive mitigation strategies is essential for efficient method transfer. [3]
Table 3: Challenges and Solutions in PTU Analytical Method Transfer
| Challenge Category | Specific Issues | Recommended Mitigation Strategies |
|---|---|---|
| Instrument Variability | Different HPLC models, detector characteristics, or pump precision | Conduct instrument qualification prior to transfer; adjust system suitability criteria if justified |
| Reagent/Column Differences | Different lots of reagents, different C18 column brands or batches | Standardize source of reagents and columns; maintain minimum column efficiency requirements |
| Environmental Factors | Temperature, humidity variations affecting sample stability or retention times | Control environmental conditions; establish sample stability under laboratory conditions |
| Analyst Proficiency | Variations in technique, sample preparation, or data interpretation | Comprehensive training using standardized protocols; demonstrate analyst-to-analyst consistency |
| Sample Stability | Degradation during transport or storage between laboratories | Establish stability profile; use fresh samples; document storage conditions |
Regulatory compliance is a critical aspect of analytical method transfer. Regulatory agencies including FDA, EMA, and WHO require evidence that transferred methods perform consistently and reliably in the receiving laboratory. The transfer process must be thoroughly documented in a comprehensive transfer report that includes: [3]
The final approval of the method transfer requires review and sign-off by the Quality Assurance department, which ensures that the transfer was conducted in compliance with established protocols and regulatory requirements. Once approved, the method can be implemented in the receiving laboratory for routine analysis of PTU pharmaceutical formulations. [3]
The successful transfer of this compound analytical methods requires meticulous planning, execution, and documentation. The RP-HPLC method for PTU has been demonstrated to be robust, specific, and precise, making it suitable for transfer between laboratories. The method's validation under various parameters including specificity, linearity, accuracy, and precision provides a solid foundation for reliable transfer and implementation in quality control environments.
Based on the comprehensive evaluation of PTU analytical method transfer, the following key recommendations are provided:
When properly executed, analytical method transfer for PTU ensures consistent product quality, regulatory compliance, and ultimately, patient safety through reliable quantification of this important anti-thyroid medication.
For quick reference, the table below summarizes the key clinical characteristics and management strategies for PTU-induced liver injury [1] [2] [3].
| Feature | Description |
|---|---|
| Primary Concern | Unpredictable, idiosyncratic acute liver failure, potentially fatal; carries FDA black box warning [1] [3]. |
| Onset & Monitoring | Often occurs within first 6 months of therapy (unpredictable). Routine monitoring of liver biochemical tests not reliable for prevention; patient education on symptom recognition is crucial [1] [3]. |
| Key Management Action | Immediate discontinuation of PTU upon first appearance of symptoms or significant liver enzyme elevation (e.g., ALT/AST >3x ULN) [3]. |
| Patient Symptoms to Report | Anorexia, nausea, vomiting, pruritus, right upper quadrant pain, jaundice, dark urine, or light-colored stools [1] [3]. |
| Alternative Antithyroid Drug | Methimazole (MMI) is preferred due to better safety profile in pediatric patients and lower risk of severe liver injury; PTU use should be restricted [1] [2]. |
| Special Populations | Not recommended in pediatric patients except when MMI is not tolerated and other therapies are inappropriate [1] [2]. |
Accurately assessing hepatotoxicity during drug development remains a major hurdle. The table below compares the primary models used in research, highlighting their applications and limitations in evaluating drugs like PTU [4].
| Model | Key Applications & Advantages | Major Limitations |
|---|---|---|
| Primary Human Hepatocytes (PHHs) | Gold standard for hepatic metabolism and toxicity studies; maintain enzyme activity and liver-specific functions [4]. | Rapid loss of CYP450 enzyme expression in culture; donor variability and limited availability; cannot replicate complex liver microenvironment [4]. |
| Immortalized Cell Lines (HepG2, HepaRG) | Mitigate donor variability issues; unlimited growth capacity. HepaRG shows higher CYP expression and better sensitivity for metabolism-mediated toxicity (e.g., APAP studies) [4]. | HepG2/C3A: Significantly low levels of crucial CYP enzymes, limiting reliability. HepaRG: Requires long differentiation periods and is costly; functionality does not fully replicate PHHs [4]. |
| PSC-Derived Hepatocyte-like Cells (HLCs) | Promising for personalized medicine; high proliferation capacity solves PHH supply issues; can be differentiated from pluripotent stem cells [4]. | Differentiation protocols may not yet yield fully mature hepatocytes; consistency in metabolic enzyme expression can be variable [4]. |
| Advanced Models (Organ-on-a-Chip, 3D Cultures) | Aim to better mimic the liver's structure and cellular interactions; improve translational relevance by incorporating flow and multiple cell types [4]. | Technically complex; can be expensive; not yet standardized for routine high-throughput screening [4]. |
| *In Silico* & AI-Based Models | Emerging tool for predicting hepatotoxicity; can analyze large datasets to identify risk patterns; potential to reduce animal testing [4]. | Model accuracy depends on quality and quantity of training data; still in development and validation phases [4]. |
This workflow outlines a standard methodology for evaluating potential hepatotoxic compounds like PTU using in vitro models.
Step-by-Step Methodology:
The core clinical dilemma is that PTU is a known cause of hepatotoxicity, yet it remains a critical treatment option for certain conditions, making management strategies essential [2].
Key Aspects of the Management Logic:
Q1: Why do current preclinical models often fail to predict PTU-induced hepatotoxicity in humans? The failure is largely attributed to the idiosyncratic and unpredictable nature of the reaction. Conventional models like rodent studies and 2D cell cultures cannot fully replicate the complex immune-mediated and metabolic interactions that occur in humans. Significant species differences in liver metabolism and the inability of simple models to reproduce the human microenvironment contribute to this translational gap [4].
Q2: What are the most promising research models to improve hepatotoxicity prediction for drugs like PTU? Emerging models focus on increasing physiological relevance. These include:
Q3: In a clinical trial setting, what monitoring is recommended for subjects receiving PTU? While biochemical monitoring (ALT, AST, Bilirubin) has not been proven to prevent all cases of severe liver injury due to its rapid onset, it is still often employed in trials, especially in the first six months. The cornerstone of risk management is proactive patient education. Trial participants must be instructed to immediately report any symptoms of hepatitis (e.g., jaundice, dark urine, abdominal pain) and to discontinue the drug until they can be evaluated by a physician [1] [3].
The following tables consolidate key epidemiological and clinical data from the literature for easy reference.
Table 1: Epidemiology and Risk Profile
| Aspect | Quantitative Data | Context & Notes |
|---|---|---|
| Incidence | 0.2% - 0.5% of patients [1] [2] [3] | Applies to patients with Graves' disease; higher risk compared to some other drugs. |
| Onset Timing | Highest risk in first 3 months [1] [2] | Can occur as early as 5 days or after years of treatment (delayed onset) [2] [4]. |
| Mortality Rate | ~5% with modern management [5] [6] | Lethality is higher (~10-20% historically) with delays in diagnosis/treatment. |
Table 2: Key Hematologic Parameters for Diagnosis
| Parameter | Diagnostic Threshold | Clinical Significance |
|---|---|---|
| Absolute Neutrophil Count (ANC) | < 500 cells/μL [2] [7] | Defines agranulocytosis; some specialists reserve the term for ANC < 100/μL with fever [5]. |
| Severe Neutropenia | ANC < 100/μL [5] | Associated with a poorer prognosis and considered "true" agranulocytosis by some hematologists. |
The standard clinical management pathway for a suspected case of PTU-induced agranulocytosis is outlined below.
Immediate Drug Cessation & Diagnosis
Initiate Supportive & Therapeutic Care
Monitor Recovery & Plan Long-Term Care
Q1: What are the hypothesized mechanisms behind this idiosyncratic reaction? The pathophysiology is not fully elucidated but is thought to be immune-mediated or due to direct toxicity from drug metabolites.
Q2: How should "asymptomatic" agranulocytosis identified on routine screening be managed? Management mirrors that of symptomatic cases.
Q3: Is there a dose-dependent relationship for PTU-induced agranulocytosis? Unlike cytotoxic chemotherapy, this form of agranulocytosis is considered an idiosyncratic (Type B) reaction. However, the probability of its occurrence may increase with higher doses of the drug. One analysis notes that drugs given at doses below 10 mg/day rarely cause such reactions [5].
For researchers investigating this adverse event, the following approaches are relevant:
The diagnosis of PTU-induced lupus/vasculitis is primarily clinical and serological, based on symptom onset after drug exposure, positive autoantibodies, and exclusion of other autoimmune diseases. Symptoms typically resolve after drug discontinuation [1] [2] [3].
The table below summarizes the core clinical and serological features to guide diagnosis.
| Feature | Clinical/Signs & Symptoms | Key Serological Markers |
|---|---|---|
| Common Presentations | Fever, arthralgia/myalgia, rash (e.g., erythema nodosum), pulmonary involvement (alveolar hemorrhage, pleural effusion), renal involvement (glomerulonephritis, hematuria) [1] [4] [3]. | Positive P-ANCA/MPO-ANCA: Most common pattern [1] [4] [3]. |
| Overlapping Features | Significant clinical overlap often exists between drug-induced lupus and ANCA-associated vasculitis in the same patient, making clear distinction difficult [1]. | Multiple Antigenicity: Antibodies against both MPO and PR3 can occur [4] [3]. |
| Key Differentiators from Idiopathic SLE | Less common renal/CNS involvement vs. SLE; symptoms resolve after drug withdrawal [2]. | ANA & Anti-dsDNA: Can be positive; Anti-histone antibodies are less common in PTU-induced lupus than in other drug-induced cases [1] [2]. |
Patient management hinges on immediate intervention and structured follow-up. The following workflow outlines the core protocol from diagnosis to resolution.
The diagram below illustrates the proposed cellular and molecular mechanisms behind PTU-induced autoimmunity.
The key proposed mechanisms include:
The table below summarizes mobile phase conditions from several validated HPLC methods for PTU, which can serve as a starting point for your optimization.
| Application / Focus | Mobile Phase Composition (v/v) | Buffer / pH Details | Column Type | Detection | Citation |
|---|---|---|---|---|---|
| Tablet Assay & Validation | Acetonitrile:Buffer (20:80) | 3.4g Monobasic Potassium Phosphate; pH 4.6 ± 0.05 | C18 | UV, 272 nm | [1] |
| Stability-Indicating & Impurity (Thiourea) | Water:Methanol:Acetonitrile (50:35:15) + 0.1% Acetic Acid | Not buffered; acidic from acetic acid | C18, 4.6x150mm, 5µm | UV, 241 nm | [2] |
| Simultaneous quantification of PTU & its Metabolite (LC-MS/MS) | Gradient of A: Water (0.1% FA) B: MeOH/ACN (2:1, 0.1% FA) | Acidic from Formic Acid (FA) | ZORBAX Extend-C18 (2.1x50mm, 1.8µm) | MS/MS | [3] |
When you encounter poor resolution or overlapping peaks during PTU analysis, you can follow the logical troubleshooting workflow below to identify and correct the issue.
Here are detailed actions for each step in the troubleshooting chart:
The mobile phase is your most powerful tool for improving resolution [4].
Q1: What modifications can I make to the mobile phase to improve PTU separation? You can modify the solvent ratios to optimize polarity, switch the organic solvent (e.g., from acetonitrile to methanol), add buffers to stabilize pH, or incorporate additives like acids or ion-pairing reagents to improve solubility and peak shape [4].
Q2: Why is controlling the mobile phase pH so critical for PTU analysis? The pH of the mobile phase influences the ionization state of PTU. Since the compound is ionizable, its retention time and interaction with the stationary phase are highly pH-dependent. Proper pH control optimizes retention times and selectivity, leading to more robust and reproducible separation [4].
Q3: My peaks are tailing. Could the mobile phase be the cause? Yes. Peak tailing can be caused by several mobile phase issues, including incorrect pH, the presence of active sites on the column that interact with the analyte, or a mismatch between the sample solvent and the mobile phase. Adjusting the pH, using a different column chemistry, or ensuring the sample is dissolved in the mobile phase can help [8] [7].
Q1: What are the primary sources of matrix effects in PTU bioanalysis? Matrix effects in PTU analysis primarily arise from:
Q2: What sample preparation techniques effectively reduce matrix effects for PTU? The key is to use extraction methods that selectively isolate PTU while removing phospholipids and other interferents.
Q3: How can instrumental analysis be optimized to minimize matrix effects?
The following workflow integrates these techniques into a coherent process for analyzing PTU with minimal matrix interference.
This protocol is adapted from methods developed for thyroid hormone extraction from brain tissue, which is highly effective for phospholipid-rich matrices [1].
Workflow Overview:
Materials and Reagents:
Step-by-Step Procedure:
| Mitigation Strategy | Key Mechanism | Advantages | Limitations |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) [2] | Partitioning of analyte into organic solvent away from hydrophilic interferents. | Simple, cost-effective, good for removing salts and polar compounds. | May be less effective for phospholipids; requires careful solvent selection. |
| Mixed-Mode SPE (Anion Exchange) [1] | Ionic retention + hydrophobic interaction; aggressive washes remove phospholipids. | Highly effective in removing phospholipids; superior clean-up for complex matrices. | More complex and expensive than LLE; requires optimization of wash/elution pH. |
| Advanced Chromatography [2] [1] | Separates analyte from co-eluting interferents on the column. | Directly reduces ion suppression in MS source; no additional sample prep steps. | Requires method development time; may increase run time. |
| Stable Isotope IS | Co-eluting IS corrects for suppression/enhancement. | Gold standard for compensating for residual matrix effects. | Expensive; may not be available for all analytes. |
Forced degradation studies help identify how a drug substance breaks down under various stress conditions. The table below summarizes specific stress conditions and the resulting degradation products identified for propylthiouracil (PTU).
| Stress Condition | Key Degradation Products Identified | Analytical Technique | Key Findings & Implications |
|---|---|---|---|
| Oxidative Stress (Activated human neutrophils or a myeloperoxidase/H₂O₂/Cl⁻ system) [1] | PTU-disulfide, Propyluracil-2-sulfinate, Propyluracil-2-sulfonate (PTU-SO₃⁻) [1] | HPLC | A PTU-sulfenyl chloride is a postulated reactive intermediate. These metabolites are chemically reactive with sulfhydryl compounds and may be implicated in hypersensitivity reactions like agranulocytosis [1]. |
| Oxidative Stress (Myeloperoxidase/H₂O₂ without Cl⁻) [1] | Slight metabolism, potentially through propyluracil-2-sulfenic acid [1] | HPLC | Highlights the critical role of chloride ions in the formation of the primary reactive metabolites [1]. |
| Alkaline & Acidic Stress [2] | Degradation products observed (specific compounds not named) [2] | HPLC | The developed HPLC method was proven to be stability-indicating, meaning it could effectively separate PTU from its degradation products [2]. |
Employing a stability-indicating method is crucial for accurate forced degradation studies. Here are two validated HPLC methods suitable for analyzing PTU and its degradation products.
| Method Parameter | Method 1: General Pharmaceutical Analysis [2] | Method 2: Compounded Suspension Analysis [3] |
|---|---|---|
| Technique | Reverse-Phase HPLC | Reverse-Phase HPLC |
| Column | Not specified | Not specified |
| Mobile Phase | Not specified | Water and Methanol (70:30 v/v) |
| Flow Rate | Not specified | 0.5 mL/min |
| Detection (Wavelength) | Not specified | 276 nm |
| Key Validation Points | - Linearity: R² = 0.999
Here are answers to frequently asked questions that may arise during your experiments with this compound.
Q1: Why is the formation of reactive metabolites a major concern in PTU stability? The oxidative degradation of PTU can generate reactive metabolites, such as a sulfenyl chloride intermediate and the sulfonate product (PTU-SO₃⁻). These species are chemically reactive and can bind to cellular proteins. This process is considered a potential mechanism for serious idiosyncratic adverse effects like agranulocytosis [1].
Q2: My HPLC method cannot separate PTU from its degradation peaks. What can I do? The methods summarized above have been explicitly validated as "stability-indicating," meaning they can distinguish the intact drug from its degradation products [3] [2]. You can adopt or adapt these methods, particularly the one using a simple water-methanol mobile phase, as a starting point for method development in your lab.
Q3: What is the known shelf-life of PTU in a liquid formulation? While data is limited, one study on an extemporaneously compounded PTU suspension found its shelf-life was highly dependent on storage temperature. The shelf-life was 248 days under refrigeration (4°C) but only 127 days at room temperature (25°C), highlighting the need for careful temperature control for liquid forms [3].
The following diagram outlines a general workflow you can follow when designing a forced degradation study for this compound.
The table below summarizes key findings from studies on the placental transfer of Propylthiouracil (PTU) and Methimazole (MMI).
| Aspect | This compound (PTU) | Methimazole (MMI)/Carbimazole | Citation(s) |
|---|---|---|---|
| Placental Transfer Kinetics | Similar to MMI; reaches equilibrium in ~2 hours in human placental perfusion [1]. | Similar to PTU; reaches equilibrium in ~2 hours in human placental perfusion [1]. | [1] |
| Fetal: Maternal Serum Ratio (Animal & Human Studies) | A persistent fetal to maternal ratio of less than one was observed [2]. | Rapid equilibrium with a fetal to maternal serum ratio of ~1:1 [2]. | [2] |
| Association with Specific Birth Defects (Epidemiological Study) | Adjusted Hazard Ratio (HR) for birth defects in the face and neck region: 4.92 (95% CI: 2.04-11.86). Adjusted HR for defects in the urinary system: 2.73 (95% CI: 1.22-6.07) [3]. | Associated with a specific pattern of malformations (e.g., MMI embryopathy), which are often considered distinct from and potentially more severe than those linked to PTU [3] [4]. | [3] |
| Clinical Use in Pregnancy | Preferred in the first trimester due to teratogenic risk profile of MMI [5] [4]. | Recommended after the first trimester due to concerns about rare but severe maternal hepatotoxicity from PTU [5] [4]. | [5] [4] |
The following experimental methodologies have been used to investigate how PTU and other drugs cross the placenta.
This is a key model for directly studying transfer kinetics [1].
The following diagram illustrates the key mechanisms and clinical decision pathways related to PTU use in pregnancy.
Q1: Does PTU cross the human placenta less freely than Methimazole? The data is conflicting. An older study using radioisotopes suggested PTU had a lower fetal-to-maternal ratio than MMI [2]. However, a more direct experimental model using perfused human placental tissue found no significant difference in the placental transfer kinetics between PTU and MMI, with both reaching equilibrium at similar rates [1]. The clinical consensus is that both drugs cross the placenta.
Q2: What are the primary experimental models for studying drug transfer, and what are their limitations?
Q3: What is the current clinical guidance for using PTU in pregnancy? Due to the specific teratogenic risk profile of MMI, PTU is the preferred agent during the first trimester. Because of PTU's black box warning for severe maternal hepatotoxicity, a transition to MMI may be considered after the first trimester is complete, using the lowest possible effective dose of either drug [5] [4].
The table below outlines frequent interference issues and recommended resolutions to help you troubleshoot your PTU analysis.
| Interference Source | Description of Issue | Recommended Solution | Key Parameters for Verification |
|---|---|---|---|
| Metabolites (e.g., PTU Glucuronide) | Co-elution with PTU peak, leading to inaccurate quantification [1]. | Use a gradient HPLC-MS/MS method for separation [1]. | Retention Time: PTU: ~1.66 min; PTU-GLU: ~1.50 min [1]. |
| Excipients (Tablet Placebo) | Interference from non-active ingredients in formulation matrices [2]. | Optimize sample extraction and use a placebo to confirm specificity [2]. | Peak Purity: Passes; Specificity: No peak at PTU RT from placebo [2]. |
| Degradation Products | Formation of impurities under stress (acid, base, oxidative) [2]. | Perform forced degradation studies to identify and resolve degradation peaks [2]. | Assay: ~97.7% (Acid), ~98.5% (Base), ~99.3% (Oxidative); identifies degradation products [2]. |
| Endogenous Plasma/Serum Components | Interference from biological matrix in pharmacokinetic studies [3]. | Employ a protein precipitation or extraction step and a selective detection method [3]. | Linearity: 0.312–40 µg/mL; LOD: ~0.05 µg/mL; no interference in blank serum chromatogram [3]. |
Here are established methodologies for analyzing PTU while managing interference, from routine quality control to advanced metabolic studies.
This method is optimized for quantifying PTU in tablets and checking purity.
1. Chromatographic Conditions [2]
2. Sample Preparation [2]
3. Specificity & Forced Degradation [2]
This advanced method simultaneously quantifies PTU and its N-β-D glucuronide (PTU-GLU) metabolite.
1. HPLC-MS/MS Conditions [1]
2. Sample Preparation (Plasma/Serum) [3] [1]
The workflow for this method can be visualized as follows:
The following table consolidates key validation parameters from recent studies on PTU analysis using HPLC and HPLC-MS/MS techniques.
| Parameter | HPLC-UV Method [1] | HPLC-MS/MS Method [2] |
|---|---|---|
| Application Scope | Quantification of PTU in tablet formulations | Simultaneous quantification of PTU and its glucuronide metabolite (PTU-GLU) in biological matrices |
| Linearity Range | 24.916 - 74.748 µg/mL [1] | 0.1 - 50 µM for both PTU and PTU-GLU [2] |
| Precision (% RSD) | Within acceptable range (specific values not provided) [1] | Intra- and inter-day precision: %RSD ≤ 15% [2] |
| Accuracy (% Recovery) | 98 - 102% [1] | %Bias within 85-115% [2] |
| Specificity/Selectivity | Verified; no interference from blank, placebo, or known impurities [1] | Excellent selectivity; no interference from biological matrices [2] |
| Key Chromatographic Conditions | Column: C18 Mobile Phase: Acetonitrile:Buffer (20:80 v/v) Buffer: Monobasic potassium phosphate (pH 4.6) Detection: UV at 272 nm [1] | Column: ZORBAX Extend-C18 Mobile Phase: Gradient of water and methanol/acetonitrile (both with 0.1% formic acid) Detection: MS/MS with negative ESI MRM [2] |
Since explicit protocols are not available, you can design your tests based on standard analytical practices and the parameters from the established methods above. The core of robustness testing is to deliberately introduce small, deliberate variations in method parameters and measure the impact on results.
The diagram below outlines a general workflow for planning and executing a robustness and ruggedness study.
You can apply variations to the parameters listed below, using the values from the table above as your baseline or nominal conditions.
Ruggedness assesses the method's reliability when conditions change in a less controlled manner. Key aspects to test include:
Q1: What system suitability criteria should I monitor during these tests? You should track key performance indicators such as retention time, peak area, tailing factor, theoretical plates, and resolution from critical impurities or metabolites. For the MS/MS method, also monitor the signal-to-noise ratio at the LLOQ. The method is considered robust if variations in these parameters remain within your pre-defined acceptance criteria (e.g., %RSD < 2% for retention time) [2] [1].
Q2: My PTU peak is tailing. What could be the cause? Peak tailing in reverse-phase HPLC is often related to secondary interactions with the stationary phase. To troubleshoot:
Q3: How can I improve the sensitivity for detecting PTU metabolites? For detecting low levels of metabolites like PTU-GLU, the HPLC-MS/MS method is far superior due to its high specificity and sensitivity [2]. Key steps include:
| Outcome Measure | Propylthiouracil (PTU) Findings | Methimazole (MMI) Findings | Comparative Risk (PTU vs. MMI) | Key Supporting Evidence |
|---|---|---|---|---|
| Overall Congenital Anomalies | Slight or no significant increase in risk vs. non-exposed [1] [2] [3]. | Significantly increased risk vs. non-exposed [1] [2] [3]. | Lower risk with PTU (OR 0.80, 95% CI 0.69–0.92) [1]. | Multiple cohort studies & meta-analyses [1] [2] [3]. |
| Specific Anomaly Patterns | Associated with malformations in the face, neck, and urinary systems (e.g., preauricular cysts, unilateral kidney agenesis) [1] [4]. | Associated with MMI embryopathy: choanal/esophageal atresia, aplasia cutis, omphalocele, ventricular septal defects [1] [2] [5]. | PTU-associated defects are often considered less severe and surgically correctable [1]. | Observational studies and case series [1] [4]. |
| Switching Therapy | N/A | N/A | Switching between MMI and PTU during pregnancy did not reduce risk of birth defects compared to PTU alone [1] [2]. | Cohort studies [1]. |
| Miscarriage | No statistically significant difference in risk between PTU and MMI [1]. | No statistically significant difference in risk between MMI and PTU [1]. | No significant difference (OR 0.89, 95% CI 0.72–1.11) [1]. | Meta-analysis [1]. |
The clinical data in the table above primarily comes from large-scale observational studies. The methodologies of these studies are critical for interpreting the results.
The evidence is largely generated through systematic reviews and meta-analyses of cohort and case-control studies, as randomized controlled trials in pregnant populations are ethically challenging. Here is a detailed look at the standard protocol:
The following diagram illustrates the current understanding of how antithyroid drugs may lead to congenital anomalies, highlighting key differences between PTU and MMI.
The diagram above shows that while both drugs share a primary mechanism, their teratogenic profiles differ significantly. This mechanistic difference underpins the clinical recommendation.
| Adverse Reaction | Evidence for Cross-Reactivity | Key Supporting Findings |
|---|---|---|
| Agranulocytosis [1] [2] [3] | Theoretical and Clinical Consensus | Strong clinical consensus on contraindication due to cross-reactivity risk, though direct case studies are limited [2]. Considered an absolute contraindication to switch to another antithyroid drug [3]. |
| ANCA-Positive Vasculitis [4] | Confirmed (Case Report) | Direct evidence: Patient developed vasculitis on PTU, resolved upon withdrawal, and recurred after switching to methimazole [4]. |
| Other Hypersensitivity (e.g., urticaria) [5] | Confirmed (Case Report) | Direct evidence: Patient developed urticaria on methimazole, which persisted upon switching to carbimazole [5]. |
The cross-reactivity observed between PTU and methimazole/carbimazole is primarily attributed to their shared chemical structure as thioamide drugs.
The diagram below illustrates the proposed pathways for antithyroid drug-induced agranulocytosis.
For researchers studying these adverse events, the following experimental approaches are cited in the literature:
The table below objectively compares a conventional RP-HPLC method and a more advanced HPLC-MS/MS method, summarizing key performance data as required by ICH guidelines [1] [2].
| Validation Parameter (ICH) | RP-HPLC with UV Detection [1] | HPLC-MS/MS with MRM Detection [2] |
|---|---|---|
| Analytical Technique | Reverse-Phase High-Performance Liquid Chromatography | High-Performance Liquid Chromatography-Tandem Mass Spectrometry |
| Detection Method | Ultraviolet (UV) at λ = 272 nm | Multiple Reaction Monitoring (MRM) in negative ESI mode |
| Linearity Range | 24.916 - 74.748 µg/mL [1] | 0.1 - 50 µM (≈ 16.9 - 8450 ng/mL) [2] |
| Linearity (R²) | > 0.999 [1] | > 0.99 [2] |
| Accuracy (% Bias) | 98 - 102% Recovery [1] | Within 85-115% [2] |
| Precision (% RSD) | Within acceptable range [1] | ≤ 15% [2] |
| Primary Application | Quantitative analysis in pharmaceutical dosage forms (tablets) [1] | Simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU) in biological matrices [2] |
Here are the detailed methodologies for the two key experiments cited in the comparison table.
This method is optimized for quality control of pharmaceutical formulations.
This bioanalytical method is designed for metabolic studies with higher sensitivity.
The following diagram illustrates the logical decision-making process for selecting the appropriate analytical method based on your research objectives.
The information available from the search is foundational but limited to these two methods. To build a more comprehensive guide, you might consider:
The following methodology is adapted from a peer-reviewed study that developed an innovative RP-HPLC technique for Propylthiouracil tablets [1].
The method was validated for specificity by analyzing the drug in the presence of its placebo and a known impurity. It was also subjected to forced degradation studies to prove its stability-indicating capability.
Table 1: Specificity Against Placebo and Known Impurity
| Sample Solution | Retention Time of this compound (minutes) | Interference from Placebo | Interference from Thiourea Impurity |
|---|---|---|---|
| Standard Solution | 2.760 | Not Applicable | Not Applicable |
| Test Solution (Control) | 2.753 | No Interference | No Interference |
| Spiked Test Solution | 2.753 | No Interference | No Interference |
| Thiourea Impurity | 1.18 (at 238 nm) | Not Applicable | Not Detected at 272 nm |
Table 2: Forced Degradation Study Results
| Mode of Degradation | Condition | % Assay of this compound | % Degradation |
|---|---|---|---|
| Control Sample | Not Applicable | 100.6% | Not Applicable |
| Acid Degradation | 5N HCl, 80°C for 60 min | 97.7% | 2.9% |
| Base Degradation | 5N NaOH, 80°C for 60 min | Data Incomplete in source | Data Incomplete in source |
| Oxidative Degradation | 3% H₂O₂, 80°C for 60 min | Data Incomplete in source | Data Incomplete in source |
| Thermal Degradation | 105°C for 60 min | Data Incomplete in source | Data Incomplete in source |
| Photolytic Degradation | As per ICH guidelines | Data Incomplete in source | Data Incomplete in source |
The diagram below outlines the logical workflow for conducting specificity testing.
The table below summarizes the core performance data for different analytical methods as reported in recent studies.
| Analytical Method | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Key Application / Note |
|---|---|---|---|---|
| RP-HPLC (UV Detection) [1] | 24.916 – 74.748 µg/mL | 98 – 102% | Within acceptable range (specific RSD not given) | Pharmaceutical tablet analysis; uses C18 column and phosphate buffer-acetonitrile mobile phase. |
| HPLC-MS/MS [2] | 0.1 – 50 µM | %Bias within 85–115% | %RSD ≤ 15% | Metabolic studies; simultaneous quantification of PTU and its N-β-D glucuronide metabolite (PTU-GLU). |
| HPLC (Iodine-Azide Reaction) [3] [4] | 8 – 100 nM | > 91% | < 4.2% (inter-day) | High-sensitivity detection; uses a post-column chemical reaction for detection. |
| HPTLC [5] | Information missing | Information missing | Information missing | Used for determination in the presence of impurities; specific validation data not provided in abstract. |
| UV Spectroscopy [6] | Suitable range confirmed | Meets regulatory criteria | Meets regulatory criteria | Method developed and validated; specific numerical data not provided in the abstract. |
Here is a closer look at the methodologies for the two most data-complete techniques from the search results: the RP-HPLC method for quality control and the HPLC-MS/MS method for metabolism studies.
This method is optimized for the quality control of this compound in tablet formulations.
Chromatographic Conditions:
Sample Preparation:
Validation Highlights:
This highly sensitive method is designed for the simultaneous quantification of PTU and its glucuronide metabolite (PTU-GLU) in biological matrices like human liver microsomes.
Chromatographic Conditions:
Method Validation Data:
The following diagram illustrates the key stages involved in developing and validating an HPLC method for a pharmaceutical product, based on the protocols identified.
The table below summarizes the core pharmacokinetic parameters of PTU and MMI, highlighting fundamental differences in their absorption and elimination [1] [2] [3].
| Parameter | Propylthiouracil (PTU) | Methimazole (MMI) |
|---|---|---|
| Bioavailability/Absorption | ~75% [1] | >90% [3] |
| Plasma Protein Binding | 80-85% (primarily lipoproteins & albumin) [1] | Negligible [3] |
| Volume of Distribution (Vd) | 0.4 L/kg [1] | ~40 L [3] |
| Plasma Half-Life (T₁/₂) | 1-2 hours [1] [2] | 5-13 hours [2] [3] |
| Time to Peak (Tₘₐₓ) | ~1 hour [4] | 1-2 hours [3] |
| Intrathyroidal Half-Life | Not specified in results | 12-24 hours [3] |
| Primary Elimination Route | Hepatic metabolism; 35% excreted as metabolites in urine [1] | Renal excretion (primarily unchanged drug) [3] |
| Key Clinical Dosing Implication | Requires multiple daily doses (e.g., every 8 hours) due to short half-life [1] | Can often be administered as a single daily dose due to long half-life and intrathyroidal persistence [3] |
For your research, here are details on modern methodologies used to characterize and predict the pharmacokinetics and safety of these drugs.
This approach integrates in vitro and in vivo data to simulate drug disposition and extrapolate to special populations.
The following diagram illustrates the PBPK modeling workflow described above:
This innovative approach investigates the mechanisms and risk of Drug-Induced Liver Injury (DILI), a critical concern with PTU.
The workflow for this QST approach is summarized below:
Irritant;Health Hazard